molecular formula C18H21NO B1665903 Azacyclonol CAS No. 115-46-8

Azacyclonol

Katalognummer: B1665903
CAS-Nummer: 115-46-8
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: ZMISODWVFHHWNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(4-piperidinyl)methanol is a diarylmethane.
major descriptor (65-84);  on-line search PIPERIDINES (65-84);  Index Medicus search AZACYCLONOL (65-84);  RN given refers to parent cpd

Eigenschaften

IUPAC Name

diphenyl(piperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISODWVFHHWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1798-50-1 (hydrochloride)
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045280
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14741441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

115-46-8
Record name Azacyclonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacyclonol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacyclonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azacyclonol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZACYCLONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MMR990PEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azacyclonol in Psychosis Treatment: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 6, 2025

Abstract: This technical whitepaper provides an in-depth review of the historical context, pharmacological properties, and clinical use of Azacyclonol for the treatment of psychosis in the mid-20th century. Introduced in the 1950s, this compound (trade name Frenquel) was initially explored for its potential to manage hallucinations and other psychotic symptoms, particularly in patients with schizophrenia. However, its clinical efficacy proved to be inconsistent, leading to its eventual discontinuation. This document synthesizes available preclinical and clinical data, details experimental methodologies from key historical studies, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

Introduction and Historical Context

This compound, chemically known as α,α-diphenyl-4-piperidinemethanol, emerged in the 1950s, a transformative era for psychiatric medicine marked by the introduction of the first effective psychotropic medications. Unlike its contemporary, chlorpromazine, which would revolutionize psychiatric care, this compound's trajectory was short-lived. It was classified as an "ataractic," a term used at the time to describe agents that could calm or tranquilize without inducing heavy sedation.

Its development was largely spurred by the observation that it could attenuate the subjective psychedelic effects of lysergic acid diethylamide (LSD) and mescaline in humans. This led to the hypothesis that it might also counteract the "endogenous psychotogen" believed to be responsible for schizophrenic symptoms. Despite initial interest and several clinical investigations, this compound failed to demonstrate reliable or robust antipsychotic effects, leading to its withdrawal from widespread use.

Chemistry and Pharmacology

Chemical Synthesis and Properties

This compound is a positional isomer of the psychostimulant pipradrol but exhibits mild central nervous system (CNS) depressant effects rather than stimulant properties. It is also the major active metabolite of the second-generation antihistamine terfenadine, formed via metabolism by the cytochrome P450 enzyme CYP3A4.

The synthesis of this compound is achieved through a two-step process involving an organometallic addition followed by catalytic hydrogenation.

cluster_synthesis Chemical Synthesis of this compound benzophenone Benzophenone intermediate Grignard Reaction (Organometallic Addition) benzophenone->intermediate bromopyridine 4-Bromopyridine bromopyridine->intermediate hydrogenation Catalytic Hydrogenation (H₂/Catalyst) intermediate->hydrogenation Intermediate Product This compound This compound hydrogenation->this compound

Figure 1: Chemical Synthesis of this compound.
Mechanism of Action

The precise molecular mechanism of this compound's antipsychotic action was never fully elucidated and does not align with that of typical or atypical antipsychotics. It does not appear to have significant affinity for dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotic agents.

The following pharmacological effects have been documented:

  • CNS Depressant: this compound exhibits general CNS depressant properties.

  • Ganglionic Blockade: It reduces neurotransmission through sympathetic ganglia, which are clusters of nerve cells in the autonomic nervous system. This action is mediated by inhibiting the effects of acetylcholine at nicotinic receptors within the ganglia.

  • Antihistamine Activity: It is structurally related to antihistamines and is a metabolite of terfenadine. While its primary classification was not as an antihistamine, it possesses some H1 receptor inhibitory activity.

  • Antagonism of Hallucinogens: Its most notable property was the ability to block the psychotomimetic effects of agents like LSD and mescaline.

cluster_metabolism Metabolic Pathway terfenadine Terfenadine (Antihistamine) cyp3a4 CYP3A4 Enzyme (in Liver) terfenadine->cyp3a4 This compound This compound (Active Metabolite) cyp3a4->this compound

Figure 2: Metabolic conversion of Terfenadine to this compound.

Preclinical Studies: Experimental Protocols and Data

Key preclinical investigations, such as those by Braun et al. (1956), were foundational in characterizing the pharmacological profile of this compound.

Experimental Protocols
  • Animal Models: Studies primarily utilized mice, rats, and cats.

  • Assessment of CNS Activity:

    • Locomotor Activity: Coordinated motor activity in mice was measured using activity cages.

    • Stimulant-Induced Hyperactivity: The ability of this compound to counteract hyperactivity induced by agents such as pipradrol, D-amphetamine, morphine, and cocaine was assessed.

    • Hypnosis Potentiation: The prolongation of sleeping time induced by hexobarbital was measured as an indicator of CNS depression.

  • Assessment of Autonomic Activity:

    • Ganglionic Transmission: The superior cervical ganglion of the cat was used to study the effects on ganglionic transmission. The nictitating membrane's contraction in response to electrical stimulation of pre- and post-ganglionic nerves was recorded.

Quantitative Preclinical Data
ExperimentAnimal ModelDosage (this compound)OutcomeReference
Coordinated Locomotor ActivityMice71, 142, and 213 mg/kg>50% reduction in activity at all doses
Antagonism of HyperactivityMice142 mg/kgDecreased hyperactivity induced by pipradol, D-amphetamine, morphine, and cocaine
Hexobarbital HypnosisMiceNot specifiedIncreased duration of sleeping time
Ganglionic TransmissionCatNot specifiedReduced contractile response of the nictitating membrane to electrical stimulation

Clinical Trials in Psychosis: Methodology and Efficacy

Several clinical trials were conducted in the mid-to-late 1950s to evaluate this compound's efficacy in psychotic disorders, primarily chronic schizophrenia.

Experimental Protocols
  • Patient Population: Trials typically involved chronically hospitalized patients with schizophrenia who were often described as "disturbed," "confused," or experiencing active hallucinations and delusions. Many had failed to respond to other treatments of the era, such as electroconvulsive therapy (ECT).

  • Study Design: Early studies were often observational. Later, more rigorous designs were employed, including double-blind, placebo-controlled trials.

  • Dosing Regimens: Oral administration was standard. Dosages varied significantly between studies, ranging from 20 mg to 300 mg per day, sometimes escalating to higher doses.

  • Assessment of Efficacy: Lacking modern standardized rating scales like the PANSS or BPRS, clinical improvement was judged by physicians based on behavioral observations. Key endpoints included reductions in hallucinations, delusions, confusion, agitation, and improvements in socialization and ward behavior. The assessment was qualitative and based on the clinical judgment of the investigators.

cluster_logic Hypothesized Therapeutic Logic input Psychotic Symptoms (e.g., Hallucinations, Agitation) drug This compound Administration effect1 CNS Depression drug->effect1 effect2 Ganglionic Blockade drug->effect2 effect3 Anti-Hallucinogen Effect (Blocks LSD/Mescaline) drug->effect3 outcome Reduction of Psychosis ('Ataractic' Effect) effect1->outcome Hypothesized Mechanism effect2->outcome Hypothesized Mechanism effect3->outcome Hypothesized Mechanism outcome->input Therapeutic Goal

Pharmacological Profile of Azacyclonol as a CNS Depressant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclonol, a diphenylmethanol derivative and a metabolite of the antihistamine terfenadine, exhibits central nervous system (CNS) depressant properties. Historically investigated for antipsychotic and ataractic (tranquilizing) effects, its clinical use was limited and eventually discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its CNS depressant activities. It consolidates available preclinical data, details relevant experimental methodologies, and explores its known and hypothesized mechanisms of action. Due to the age of the primary research, detailed quantitative data and a complete understanding of its molecular signaling pathways are limited.

Introduction

This compound (α,α-diphenyl-4-piperidinemethanol) is a tertiary alcohol that is structurally related to the psychostimulant pipradrol, yet it paradoxically displays mild CNS depressant effects.[1] It was introduced in the 1950s with the hope of treating hallucinations and other symptoms of psychosis. While it was found to antagonize the effects of hallucinogens like LSD and mescaline, its overall clinical efficacy in schizophrenia was poor, leading to its withdrawal from the market.[1] this compound is also a major active metabolite of terfenadine, a second-generation antihistamine, formed via oxidation by the cytochrome P450 enzyme CYP3A4.[1]

This document aims to provide a detailed summary of the pharmacological evidence supporting this compound's classification as a CNS depressant, targeting an audience of researchers and professionals in drug development.

Pharmacodynamics: CNS Depressant Effects

Preclinical studies, primarily conducted in rodent models, have demonstrated the CNS depressant effects of this compound. These effects are characterized by a reduction in spontaneous motor activity and potentiation of the effects of other CNS depressants.

In Vivo Studies

The primary evidence for this compound's CNS depressant activity comes from in vivo behavioral pharmacology studies.

Table 1: Summary of In Vivo CNS Depressant Effects of this compound

Assay Species Dose(s) Observed Effect Reference
Coordinated Locomotor ActivityMice71, 142, and 213 mg/kg>50% reduction in activity[2]
Antagonism of Stimulant-Induced HyperactivityMice142 mg/kgDecreased hyperactivity induced by pipradrol, D-amphetamine, morphine, and cocaine[2]
Potentiation of HypnosisMiceNot specifiedIncreased duration of hexobarbital-induced sleeping time[2]
Mechanism of Action

The precise molecular mechanism underlying this compound's CNS depressant effects is not well-elucidated. While it is known to be a metabolite of the H1 receptor antagonist terfenadine, its own direct interaction with CNS receptors is not extensively characterized in publicly available literature.[2]

  • Histamine H1 Receptor: DrugBank lists the Histamine H1 receptor as a target for this compound, with an "inhibitor" action but an "unknown" pharmacological effect.[2] Antagonism of central H1 receptors is a well-known mechanism for sedation, a key feature of CNS depression.

  • Ganglionic Blockade: Some studies have suggested that this compound may act as a ganglion-blocking agent, which could contribute to its overall pharmacological profile, though the link to its central depressant effects is not definitively established.[3]

  • Other CNS Targets: There is a lack of robust data on this compound's binding affinity and functional activity at other major CNS targets, such as GABA-A, dopamine, or serotonin receptors, which are commonly associated with CNS depression.

Due to the lack of a clearly defined signaling pathway, a diagram illustrating a confirmed molecular mechanism of action cannot be provided. Instead, a conceptual diagram of potential interactions is presented below.

cluster_this compound This compound cluster_cns Central Nervous System cluster_inhibitory Inhibitory Neurotransmission cluster_excitatory Excitatory Neurotransmission This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Hypothesized Interaction (No direct evidence) H1 Histamine H1 Receptor (Antagonism) This compound->H1 Known Interaction (Pharmacological action unclear) Dopamine Dopamine Receptors This compound->Dopamine Hypothesized Interaction (No direct evidence) Serotonin Serotonin Receptors This compound->Serotonin Hypothesized Interaction (No direct evidence) CNS_Depression CNS Depression (Reduced Locomotor Activity, Potentiation of Hypnosis) GABA_A->CNS_Depression Major contributor to H1->CNS_Depression Contributes to Dopamine->CNS_Depression Modulates Serotonin->CNS_Depression Modulates

Caption: Hypothesized CNS interactions of this compound.

Pharmacokinetics

This compound is a product of the metabolism of terfenadine by the cytochrome P450 isoform CYP3A4.[2] Limited information is available regarding the full pharmacokinetic profile of this compound when administered directly.

Experimental Protocols

Spontaneous Locomotor Activity

This assay evaluates the effect of a compound on the general motor activity of an animal in a novel environment.

Workflow:

cluster_workflow Locomotor Activity Assay Workflow acclimatization Animal Acclimatization (e.g., 60 min to testing room) dosing Dosing (Vehicle or this compound IP/PO) acclimatization->dosing placement Placement in Activity Chamber (e.g., Open field arena with automated beam breaks) dosing->placement recording Data Recording (e.g., 30-60 min) placement->recording analysis Data Analysis (Total distance traveled, rearing frequency, etc.) recording->analysis

Caption: Workflow for assessing spontaneous locomotor activity.

Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Mice are brought to the testing room and allowed to acclimatize for at least 60 minutes before the experiment.

  • Dosing: Animals are randomly assigned to treatment groups and administered either vehicle or this compound at various doses (e.g., intraperitoneally or orally).

  • Testing: At a predetermined time post-dosing, each mouse is placed individually into an open-field arena equipped with infrared beams to automatically track movement.

  • Data Collection: Locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Potentiation of Hexobarbital-Induced Sleeping Time

This assay assesses the ability of a compound to enhance the hypnotic effect of a barbiturate.

Workflow:

cluster_workflow Hexobarbital Sleeping Time Assay Workflow acclimatization Animal Acclimatization pretreatment Pre-treatment (Vehicle or this compound) acclimatization->pretreatment hexobarbital_admin Hexobarbital Administration (Hypnotic dose, e.g., IP) pretreatment->hexobarbital_admin onset Measure Onset of Sleep (Loss of righting reflex) hexobarbital_admin->onset duration Measure Duration of Sleep (Time until righting reflex is regained) onset->duration analysis Data Analysis duration->analysis

Caption: Workflow for the hexobarbital-induced sleeping time assay.

Methodology:

  • Animals and Housing: Similar to the locomotor activity assay.

  • Dosing: Animals are pre-treated with either vehicle or this compound.

  • Induction of Hypnosis: After a specified pre-treatment time, a hypnotic dose of hexobarbital sodium is administered to each animal (e.g., intraperitoneally).

  • Measurement of Sleep Parameters:

    • Onset of sleep: The time from hexobarbital administration to the loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded.

    • Duration of sleep: The time from the loss to the regaining of the righting reflex is measured as the sleeping time.

  • Data Analysis: The mean sleeping time of the this compound-treated groups is compared to the vehicle-treated control group using statistical tests such as the Student's t-test or ANOVA.

Summary and Future Directions

For future research, a comprehensive receptor profiling study would be invaluable to identify the primary molecular targets of this compound. Functional assays on identified targets would be necessary to elucidate whether it acts as an agonist, antagonist, or allosteric modulator. Such studies would not only provide a clearer understanding of this historical compound but could also offer insights into the structure-activity relationships of diphenylmethanol derivatives and their effects on the central nervous system.

References

Azacyclonol as a metabolite of terfenadine and its significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of azacyclonol, a primary metabolite of the second-generation antihistamine terfenadine. While terfenadine itself was withdrawn from the market due to risks of severe cardiotoxicity, understanding its metabolic pathways, particularly the formation of this compound and the pharmacologically active, non-cardiotoxic metabolite fexofenadine, remains crucial for drug development and safety assessment. This document details the enzymatic processes involved in this compound formation, presents key quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes the associated biochemical and experimental workflows. The primary focus is on the role of Cytochrome P450 3A4 (CYP3A4) in terfenadine metabolism and the significance of this compound in the context of the parent drug's safety profile.

Introduction

Terfenadine, a once-popular non-sedating antihistamine, undergoes extensive and rapid first-pass metabolism in the liver. This biotransformation is critical to its therapeutic action and its safety profile. The metabolism of terfenadine is primarily mediated by the cytochrome P450 enzyme system, leading to the formation of several metabolites, including this compound.[1] this compound, also known as γ-pipradrol, is a central nervous system depressant and is considered an inactive metabolite in terms of antihistaminic effects.[2][3] The major active metabolite of terfenadine is fexofenadine (terfenadine carboxylate), which is responsible for the desired antihistaminic effects and lacks the cardiotoxicity associated with the parent compound.[4]

The clinical significance of terfenadine metabolism became tragically apparent with reports of QT interval prolongation and a life-threatening cardiac arrhythmia known as torsades de pointes in patients with elevated plasma concentrations of the parent drug.[4][5] These events were often linked to the co-administration of drugs that inhibit CYP3A4, the primary enzyme responsible for terfenadine's metabolism, or in individuals with liver dysfunction.[2] This guide delves into the specifics of this compound's formation and its place within the broader metabolic landscape of terfenadine, providing a comprehensive resource for researchers in pharmacology and drug development.

Terfenadine Metabolism and the Formation of this compound

The biotransformation of terfenadine is a multi-step process predominantly occurring in the liver and to some extent in the intestine, mediated almost exclusively by CYP3A4.[6][7] Terfenadine is metabolized via two main pathways: N-dealkylation and C-hydroxylation.[7]

  • N-dealkylation of terfenadine directly produces This compound .

  • C-hydroxylation of the tert-butyl group leads to the formation of terfenadine alcohol . This intermediate is then further oxidized to the active metabolite, fexofenadine (terfenadine acid) , or can also be N-dealkylated to form This compound .[6][8]

Both the initial metabolism of terfenadine and the subsequent conversion of terfenadine alcohol are catalyzed by CYP3A4.[6] In vitro studies with human liver microsomes have demonstrated that the formation of terfenadine alcohol occurs at a rate approximately three times higher than that of this compound from terfenadine.[6][8] Subsequently, the conversion of terfenadine alcohol to fexofenadine is significantly faster—almost nine times—than its conversion to this compound.[6] This results in a net ratio of fexofenadine to this compound of approximately 2:1.[6]

Quantitative Data on Terfenadine Metabolism and Enzyme Kinetics

The following tables summarize key quantitative data related to the metabolism of terfenadine and the enzymes involved.

Table 1: In Vitro Metabolism of Terfenadine in Human Liver Microsomes

ParameterValueReference
Primary MetabolitesThis compound, Terfenadine Alcohol[6]
Major EnzymeCYP3A4[6]
Ratio of Terfenadine Alcohol to this compound Formation3:1[6][8]
Ratio of Fexofenadine to this compound Formation (from Terfenadine Alcohol)~9:1[6]
Net Ratio of Fexofenadine to this compound2:1[6]

Table 2: Enzyme Kinetic Parameters for Terfenadine Metabolism

EnzymeSubstrateMetaboliteKm (µM)Vmax (pmol/min/nmol P450)Reference
Human Liver MicrosomesTerfenadineTotal Metabolites9.58 ± 2.79801 ± 78.3[9]
Human Liver MicrosomesTerfenadineTerfenadine Alcohol (M4)12.9 ± 3.74643 ± 62.5[9]
Recombinant CYP3A4TerfenadineTotal Metabolites14.1 ± 1.131670 ± 170[9]
Recombinant CYP3A4TerfenadineTerfenadine Alcohol (M4)30.0 ± 2.551050 ± 141[9]
Recombinant CYP3A4TerfenadineHydroxyterfenadine91257[10]
Recombinant CYP2D6TerfenadineHydroxyterfenadine13206[10]

Table 3: Inhibition of CYP-Mediated Metabolism

InhibitorEnzymeSubstrate/ReactionIC50 / Ki (µM)Reference
Ketoconazole, Fluconazole, Itraconazole, Erythromycin, Clarithromycin, TroleandomycinCYP3A4Terfenadine Metabolism (Human Liver)IC50 = 4-10[11]
TerfenadineCYP3A4Testosterone 6β-hydroxylationIC50 = 23[12]
TerfenadineCYP2D6Dextromethorphan O-demethylationIC50 = 18[12]
TerfenadineCYP2D6Bufuralol 1'-hydroxylaseKi ≈ 3.6[10]

Significance of this compound and Terfenadine Metabolism in Cardiotoxicity

The clinical relevance of terfenadine's metabolic pathway is intrinsically linked to its cardiotoxic potential. The parent drug, terfenadine, is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.[13] Inhibition of this channel can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of torsades de pointes.[4]

In contrast, the major metabolites of terfenadine, including this compound and the active metabolite fexofenadine, are significantly less potent in blocking the hERG channel.[1][13] This disparity in activity is the cornerstone of the safety issue associated with terfenadine. Under normal circumstances, rapid first-pass metabolism keeps plasma concentrations of terfenadine very low. However, when CYP3A4 is inhibited by co-administered drugs (e.g., ketoconazole, erythromycin) or in cases of hepatic impairment, terfenadine levels can rise to a point where significant hERG channel blockade and cardiotoxicity occur.[11]

This compound's primary significance, therefore, is as a marker of one of the metabolic pathways of terfenadine. Its formation, alongside that of fexofenadine, is indicative of a functioning CYP3A4-mediated detoxification process that converts the cardiotoxic parent drug into non-cardiotoxic metabolites.

Quantitative Data on hERG Channel Inhibition

Table 4: Inhibition of hERG Potassium Channels

CompoundIC50Reference
Terfenadine367 nM[1]
Terfenadine Metabolites27- to 583-fold higher than terfenadine[1]
Racemic Terfenadine0.88 µM[3]
R-Terfenadine1.19 µM[3]
S-Terfenadine1.16 µM[3]
Fexofenadine (Acid Metabolite)> 50 µM (only 5% inhibition at 50 µM)[3]

Experimental Protocols

This section outlines the general methodologies employed in the study of terfenadine metabolism and its effects on cardiac ion channels. These protocols are derived from published literature and provide a framework for experimental design.

In Vitro Metabolism of Terfenadine using Human Liver Microsomes

This protocol is designed to assess the formation of this compound and other metabolites from terfenadine in a system that mimics hepatic metabolism.

Materials:

  • Human liver microsomes (pooled)

  • Terfenadine stock solution (in an appropriate solvent, e.g., methanol or DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH stock solution

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Terminating solution (e.g., ice-cold acetonitrile or methanol, potentially containing an internal standard for analytical quantification)

  • Incubator/water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of terfenadine and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, microsomes, and terfenadine solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal or greater volume of the cold terminating solution.

  • Sample Processing: Vortex the mixture to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS to quantify the formation of this compound and other metabolites.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Analytical column (e.g., C18 reverse-phase column)

  • Mobile phase A (e.g., 0.1% formic acid in water)

  • Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation: Process the samples from the in vitro metabolism assay (or other biological samples) as described previously. The final supernatant is used for injection.

  • Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution with mobile phases A and B to achieve chromatographic separation of this compound from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode.

  • MRM Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for this compound (the molecular ion, [M+H]⁺) and a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. A similar MRM transition is used for the internal standard.

  • Quantification: Generate a standard curve by analyzing known concentrations of the this compound analytical standard. Quantify the amount of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Whole-Cell Patch-Clamp Analysis of Terfenadine's Effect on hERG Channels

This protocol is used to measure the effect of terfenadine on the electrical currents flowing through hERG channels expressed in a cell line.

Materials:

  • Cell line stably expressing hERG channels (e.g., HEK293 cells)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Microscope

  • Borosilicate glass capillaries for pulling patch pipettes

  • External (bath) solution containing physiological ion concentrations

  • Internal (pipette) solution containing physiological ion concentrations

  • Terfenadine stock solution

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under the microscope, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior (the whole-cell configuration).

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to the cell to elicit hERG channel currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Drug Application: After recording a stable baseline current, perfuse the external solution containing a known concentration of terfenadine over the cell.

  • Data Recording: Continuously record the hERG currents during the application of terfenadine until a steady-state block is achieved.

  • Analysis: Measure the reduction in the hERG current amplitude (typically the tail current) in the presence of terfenadine compared to the baseline to determine the percentage of inhibition. Repeat with different concentrations to generate a dose-response curve and calculate the IC₅₀.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Terfenadine_Metabolism cluster_cyp Mediated by terfenadine Terfenadine terf_alcohol Terfenadine Alcohol terfenadine->terf_alcohol C-hydroxylation This compound This compound (Inactive Metabolite) terfenadine->this compound N-dealkylation fexofenadine Fexofenadine (Active Metabolite) terf_alcohol->fexofenadine Oxidation terf_alcohol->this compound N-dealkylation cyp3a4 CYP3A4

Caption: Metabolic pathway of terfenadine to this compound and fexofenadine.

Cardiotoxicity_Pathway cluster_safe Safe Metabolites terfenadine High Plasma Terfenadine herg_block hERG K+ Channel Blockade terfenadine->herg_block cyp3a4_inhibition CYP3A4 Inhibition (e.g., by other drugs) cyp3a4_inhibition->terfenadine qt_prolongation QT Interval Prolongation herg_block->qt_prolongation arrhythmia Torsades de Pointes (Ventricular Arrhythmia) qt_prolongation->arrhythmia metabolites Metabolites (Fexofenadine, this compound) no_herg_block No Significant hERG Blockade metabolites->no_herg_block

Caption: Signaling pathway of terfenadine-induced cardiotoxicity.

InVitro_Metabolism_Workflow start Start prepare Prepare Reagents (Microsomes, Terfenadine, Buffer) start->prepare pre_incubate Pre-incubate at 37°C prepare->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end End analyze->end

Caption: Experimental workflow for in vitro metabolism of terfenadine.

Conclusion

This compound is a significant, albeit pharmacologically inactive in an antihistaminic sense, metabolite of terfenadine. Its formation via CYP3A4-mediated N-dealkylation represents a critical detoxification pathway that, along with the formation of the active metabolite fexofenadine, mitigates the inherent cardiotoxicity of the parent drug. The study of this compound and the broader metabolic profile of terfenadine has provided invaluable lessons in drug safety, particularly concerning the impact of drug-drug interactions on metabolic pathways and the potential for off-target effects of parent compounds. The methodologies outlined in this guide serve as a foundation for the continued investigation of drug metabolism and safety, emphasizing the importance of a thorough understanding of a drug's biotransformation in preclinical and clinical development.

References

An In-depth Technical Guide on the Structural and Pharmacological Relationship between Azacyclonol and Pipradrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between the positional isomers Azacyclonol and Pipradrol. While sharing the same molecular formula (C₁₈H₂₁NO) and core diphenylmethanol and piperidine moieties, the seemingly minor difference in the substitution pattern on the piperidine ring leads to profoundly different pharmacological activities.[1] this compound acts as a central nervous system (CNS) depressant, whereas Pipradrol is a CNS stimulant.[1][2][3] This document will delve into their chemical structures, synthesis, comparative physicochemical and pharmacological properties, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of their structural relationship and associated signaling pathways.

Introduction

This compound (α,α-diphenyl-4-piperidinemethanol) and Pipradrol (α,α-diphenyl-2-piperidinemethanol) are fascinating examples of how subtle structural modifications in a molecule can drastically alter its biological effects. Their shared chemical backbone belies their opposing pharmacological profiles, making them a compelling case study for structure-activity relationship (SAR) analysis in drug development. This compound was historically explored for its potential in treating psychosis-induced hallucinations, while Pipradrol was used as a mild stimulant and antidepressant.[1][3] Understanding the molecular basis for these differences is crucial for the rational design of novel therapeutics targeting the central nervous system.

Structural Relationship

This compound and Pipradrol are positional isomers, with the sole structural difference being the point of attachment of the diphenylmethanol group to the piperidine ring. In this compound, this group is attached at the 4-position, while in Pipradrol, it is at the 2-position. This seemingly small change in substitution significantly impacts the three-dimensional conformation of the molecules, which in turn dictates their interaction with biological targets.

Figure 1: Structural relationship between Azacyclacyclonol and Pipradrol.

Physicochemical and Pharmacokinetic Properties

The difference in the substitution pattern on the piperidine ring influences the physicochemical and pharmacokinetic properties of this compound and Pipradrol.

PropertyThis compoundPipradrolReference
Molecular Formula C₁₈H₂₁NOC₁₈H₂₁NO[1]
Molecular Weight 267.37 g/mol 267.37 g/mol [4]
Pharmacological Class CNS DepressantCNS Stimulant[1][2][3]
Absorption Not AvailableRapidly absorbed[3]
Distribution Not AvailableDistributed in the liver, kidney, and brain tissue[3]
Metabolism Metabolite of Terfenadine (catalyzed by CYP3A4)Rapidly metabolized[5][6]
Elimination Renal elimination increases with CYP3A4 induction3.5% excreted in urine and 5% in stool[3][5]
Half-life Not AvailableNot found in plasma approximately 4 hours post-administration[6]

Synthesis

The synthesis of both this compound and Pipradrol typically involves the reaction of a Grignard reagent with a piperidine-based precursor.

Synthesis of this compound

An efficient synthesis of this compound involves the following steps:

  • Esterification and N-protection of 4-Piperidinecarboxylic acid: 4-Piperidinecarboxylic acid is reacted with cathyl chloride in methanol to yield methyl N-ethoxycarbonyl-4-piperidinecarboxylate.

  • Grignard Reaction: The resulting ester is treated with phenylmagnesium bromide.

  • Hydrolysis: The product from the Grignard reaction is hydrolyzed to yield this compound.

This process has been reported to have a total yield of 68.8%.[1]

Synthesis of Pipradrol

The synthesis of Pipradrol can be achieved through the reaction of 2-benzoylpyridine with phenylmagnesium bromide, followed by reduction of the resulting intermediate.

Experimental Protocols

Synthesis of this compound from 4-Benzoyl Pyridine

This protocol outlines a method for the synthesis of this compound starting from 4-benzoyl pyridine.

Materials:

  • 4-Benzoyl Pyridine

  • Phenylmagnesium Bromide (Grignard reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Sodium borohydride

  • Methanol

Procedure:

  • A solution of 4-benzoyl pyridine in anhydrous diethyl ether is added dropwise to a stirred solution of phenylmagnesium bromide in anhydrous diethyl ether at 0°C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude diphenyl(pyridin-4-yl)methanol.

  • The crude product is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Monoamine Reuptake Inhibition Assay

This protocol describes a general method for assessing the inhibition of monoamine transporters.

Materials:

  • HEK293 cells stably expressing human dopamine transporter (DAT) or norepinephrine transporter (NET)

  • [³H]-dopamine or [³H]-norepinephrine

  • Test compounds (Pipradrol)

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • HEK293 cells expressing the transporter of interest are seeded in 96-well plates and grown to confluency.

  • The cells are washed with assay buffer.

  • The cells are pre-incubated with various concentrations of the test compound (Pipradrol) or vehicle for a specified time at 37°C.

  • [³H]-dopamine or [³H]-norepinephrine is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • The cells are lysed, and the radioactivity is measured using a microplate scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis.

Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of this compound and Pipradrol stem from their differential interactions with CNS targets.

Pipradrol: A Norepinephrine-Dopamine Reuptake Inhibitor

Pipradrol functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3][7] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of catecholaminergic neurotransmission is responsible for its stimulant effects. The rewarding effects of Pipradrol may also involve the activation of D1 dopamine receptors.[3][6]

Pipradrol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pipradrol Pipradrol DAT Dopamine Transporter (DAT) Pipradrol->DAT Inhibits NET Norepinephrine Transporter (NET) Pipradrol->NET Inhibits Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Dopamine->DAT Reuptake D1_receptor D1 Receptor Dopamine->D1_receptor Norepinephrine->NET Reuptake Adrenergic_receptor Adrenergic Receptor Norepinephrine->Adrenergic_receptor Postsynaptic_effect Stimulant Effect D1_receptor->Postsynaptic_effect Adrenergic_receptor->Postsynaptic_effect

Figure 2: Mechanism of action of Pipradrol as a norepinephrine-dopamine reuptake inhibitor.
This compound: A Central Nervous System Depressant

The precise mechanism of action for this compound's CNS depressant effects is not as well-defined as that of Pipradrol. It is known to be a metabolite of the antihistamine terfenadine.[1] While it is a positional isomer of the stimulant Pipradrol, this compound exhibits mild depressant effects.[1] It has been described as an "ataractic" agent, diminishing hallucinations in individuals with psychosis, though it is not a tranquilizer or antipsychotic in the traditional sense.[1] Some studies suggest it may act as a ganglion-blocking agent.[5] Further research is required to fully elucidate the specific receptors and signaling pathways responsible for its CNS depressant activity.

Quantitative Pharmacological Data

Directly comparative quantitative data on the receptor binding affinities of this compound and Pipradrol are scarce in the publicly available literature. However, based on their known mechanisms of action, it can be inferred that Pipradrol would exhibit significant affinity for DAT and NET, while this compound's binding profile is likely different and may involve receptors that mediate CNS depression.

CompoundTargetAffinity (Kᵢ or IC₅₀)Reference
Pipradrol Dopamine Transporter (DAT)Data not available-
Norepinephrine Transporter (NET)Data not available-
This compound Various CNS receptorsData not available-

Note: The lack of specific binding affinity data highlights a significant gap in the current understanding of these compounds and presents an opportunity for future research.

Conclusion

This compound and Pipradrol serve as a powerful illustration of the principle of structure-activity relationships in pharmacology. A minor alteration in the substitution pattern of the piperidine ring dramatically shifts the pharmacological profile from a CNS depressant to a CNS stimulant. While the mechanism of action of Pipradrol as a norepinephrine-dopamine reuptake inhibitor is relatively well-understood, the precise molecular targets and signaling pathways underlying this compound's effects remain to be fully elucidated. This technical guide has synthesized the available information on the structural, synthetic, and pharmacological aspects of these two isomers, providing a foundation for further research into their distinct properties and potential therapeutic applications. The clear need for quantitative binding affinity and detailed pharmacokinetic data for both compounds represents a critical area for future investigation by researchers and drug development professionals.

References

In Vitro Characterization of Azacyclonol's Bioactivity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azacyclonol (γ-pipradol) is a pharmacologically active molecule recognized primarily for its central nervous system (CNS) depressant and ganglion-blocking properties. It is also a principal metabolite of the first-generation antihistamine, terfenadine. A thorough in vitro characterization is essential to delineate its molecular mechanisms of action and to understand its broader pharmacological profile. This guide provides an in-depth overview of the experimental methodologies for characterizing this compound's bioactivity, summarizes the currently available quantitative data, and presents visual representations of its presumed signaling pathways and typical experimental workflows. While this compound has a known inhibitory effect on the hERG potassium channel and its ganglion-blocking activity suggests interaction with nicotinic acetylcholine receptors, a comprehensive public dataset on its binding affinities and functional modulation of a wide range of CNS targets is notably sparse.

Quantitative Bioactivity Profile

The in vitro quantitative data for this compound are limited. The following table summarizes the key reported values.

Target/EnzymeAssay TypeSpecies/SystemParameterValue
hERG K+ ChannelElectrophysiologyNot specifiedIC5010 µM
CYP3A4In vitro metabolismHuman Liver MicrosomesKm0.82 µM
CYP3A4In vitro metabolismHuman Liver MicrosomesVmax60 pmol/min/mg protein

Note: Quantitative in vitro data such as binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at key neurotransmitter receptors, including nicotinic, muscarinic, GABA, dopamine, and serotonin receptors, are not well-documented in publicly available literature.

Primary Mechanisms of Action

Ganglion-Blocking Activity

This compound's classification as a ganglion-blocking agent indicates its ability to inhibit neurotransmission within the autonomic ganglia. This effect is characteristic of antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). By blocking these receptors on postganglionic neurons, this compound prevents the propagation of nerve impulses across the synapse, thereby modulating the output of both the sympathetic and parasympathetic nervous systems.

CNS Depressant Activity

The precise molecular mechanism underlying this compound's CNS depressant effects is not fully elucidated. In general, CNS depressants can exert their effects through various mechanisms, such as enhancing the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, inhibiting excitatory neurotransmission, or modulating various ion channels. Further in vitro studies are required to identify the specific molecular targets responsible for this compound's sedative properties.

Key Experimental Protocols

The following sections detail standardized in vitro assays crucial for characterizing the bioactivity of compounds like this compound.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Methodology:

  • Preparation of Reagents:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the receptor of interest (e.g., [³H]-epibatidine for nAChRs).

    • Prepare a range of concentrations of this compound.

  • Assay Procedure:

    • Incubate the receptor preparation with the radioligand and varying concentrations of this compound.

    • Include a control for non-specific binding using a high concentration of an unlabeled ligand.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation to reflect the binding affinity.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation

Objective: To measure the functional inhibition of ion channels (e.g., hERG or nAChRs) by this compound and determine its IC50.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

    • Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording:

    • Establish a whole-cell patch clamp configuration.

    • Apply a specific voltage protocol to elicit and measure the ionic current through the channel.

  • Compound Application:

    • Perfuse the cells with a control external solution to establish a stable baseline current.

    • Apply increasing concentrations of this compound and record the steady-state current inhibition at each concentration.

  • Data Analysis:

    • Measure the current amplitude at each concentration and normalize it to the baseline.

    • Construct a concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Intracellular Calcium Mobilization Assay for Functional Receptor Activity

Objective: To assess the functional antagonist activity of this compound at Gq-coupled GPCRs or ligand-gated ion channels that flux calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist for the target receptor.

  • Detection:

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis:

    • Determine the inhibitory effect of this compound on the agonist-induced calcium response.

    • Calculate the IC50 value from the concentration-response curve.

Visualizing Pathways and Workflows

Signaling Pathways

Ganglion_Blocking_Mechanism cluster_pre Preganglionic Neuron Terminal cluster_post Postganglionic Neuron Action_Potential Action Potential Arrives ACh_Release Acetylcholine (ACh) Release Action_Potential->ACh_Release ACh ACh in Synapse ACh_Release->ACh nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds Ion_Flow Na+ Influx / K+ Efflux nAChR->Ion_Flow Depolarization Depolarization (EPSP) Ion_Flow->Depolarization Post_AP Action Potential Firing Depolarization->Post_AP This compound This compound This compound->nAChR Antagonizes

Caption: Presumed mechanism of this compound as a ganglion-blocking agent.

CNS_Depressant_Mechanism GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Firing Decreased Neuronal Firing Hyperpolarization->Reduced_Firing Azacyclonol_CNS This compound (Hypothesized) Azacyclonol_CNS->GABA_A_Receptor Positive Allosteric Modulation

Caption: A hypothetical mechanism for the CNS depressant effect of this compound.

Experimental Workflow

Characterization_Workflow Start Compound: this compound Binding_Assays Broad Receptor Binding Screen (e.g., 40+ CNS targets) Start->Binding_Assays Identify_Hits Identify Primary Binding Targets Binding_Assays->Identify_Hits Functional_Assays In Vitro Functional Assays (Electrophysiology, Ca2+ Mobilization, cAMP) Identify_Hits->Functional_Assays Primary Hits Determine_Potency Determine IC50 / EC50 & Modality (Agonist, Antagonist, Modulator) Functional_Assays->Determine_Potency Downstream_Signaling Signaling Pathway Analysis (e.g., Neurotransmitter Release Assays) Determine_Potency->Downstream_Signaling Final_Profile Comprehensive Bioactivity Profile Downstream_Signaling->Final_Profile

Caption: A typical workflow for the in vitro characterization of a CNS-active compound.

Initial Screening of Azacyclonol in Novel Therapeutic Areas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Azacyclonol, a diphenylmethanolpiperidine derivative and a metabolite of the antihistamine terfenadine, was historically utilized as a central nervous system depressant and an ataractic agent to mitigate hallucinations in psychotic states.[1] Despite its eventual discontinuation due to inconsistent clinical efficacy, its known pharmacological profile presents an opportunity for re-evaluation in novel therapeutic contexts.[1] This technical guide provides a framework for the initial screening of this compound in new therapeutic areas by consolidating its known pharmacology, presenting key preclinical data, and offering detailed experimental protocols for its characterization. The primary mechanisms of action identified are ganglionic blockade via nicotinic acetylcholine receptor antagonism and histamine H1 receptor inhibition.[2] This document serves as a resource for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this historical compound.

Introduction

This compound (γ-pipradrol) is a central nervous system (CNS) depressant that, despite being a positional isomer of the psychostimulant pipradrol, exhibits mild depressant effects.[1] Historically, it was introduced in the mid-1950s for the treatment of schizophrenia, primarily due to its observed ability to counteract the subjective effects of hallucinogens like LSD and mescaline.[1] However, its clinical use was short-lived due to variable and often poor outcomes.[1]

This compound is also a major active metabolite of the second-generation antihistamine terfenadine, formed through metabolism by the cytochrome P450 enzyme CYP3A4.[1] This metabolic relationship underscores its interaction with the histamine H1 receptor, a target it shares with its parent compound. Furthermore, its classification as a ganglion-blocking agent points to a mechanism involving the nicotinic acetylcholine receptors in the autonomic nervous system.

This guide will explore these established mechanisms as a foundation for proposing and evaluating this compound in new therapeutic domains. We will provide available quantitative data, detailed experimental protocols for reproducing and expanding upon historical findings, and visualizations of key pathways and workflows to facilitate a modern reassessment of this molecule.

Known Pharmacological Profile

This compound's primary pharmacological activities are centered on its CNS depressant and ganglion-blocking effects. These actions are attributed to its interaction with at least two distinct receptor systems.

Ganglionic Blockade - Nicotinic Acetylcholine Receptor Antagonism

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_neuron Action Potential ach Acetylcholine (ACh) pre_neuron->ach Release post_neuron No Depolarization (Signal Blocked) nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds nachr->post_neuron Activates This compound This compound This compound->nachr Antagonizes

Caption: Ganglionic blockade by this compound at the nicotinic receptor.

Histamine H1 Receptor Inhibition

As a metabolite of terfenadine, a known antihistamine, this compound is also an inhibitor of the histamine H1 receptor.[2] This action likely contributes to its sedative and CNS depressant effects. While quantitative binding affinity data is not specified in the available literature, its structural parentage and classification strongly support this mechanism. Inhibition of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation and has been explored for the management of sleep disorders and anxiety.

Quantitative Preclinical Data

The available quantitative data for this compound is sparse, reflecting its historical development period. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Pharmacological Effects
ParameterSpeciesDoseEffectReference
Coordinated Locomotor ActivityMouse71, 142, 213 mg/kg>50% reduction in activity--INVALID-LINK--
Antagonism of Stimulant-Induced Hyperactivity (Pipradrol, D-amphetamine, Morphine, Cocaine)Mouse142 mg/kgDecrease in hyperactivity--INVALID-LINK--
Hexobarbital HypnosisMouseNot specifiedProlongation of sleeping time--INVALID-LINK--
Table 2: In Vitro Metabolism Kinetics
ParameterEnzyme SourceSubstrateKₘ (μM)Vₘₐₓ (pmol/min/mg protein)Reference
Formation of this compoundHuman Liver MicrosomesTerfenadine0.8260--INVALID-LINK--

Proposed Therapeutic Areas for Screening

Based on its established pharmacology, several therapeutic areas warrant initial screening for this compound's potential efficacy.

  • Anxiety Disorders: Its CNS depressant and sedative properties, likely mediated by H1 receptor antagonism, suggest a potential role in anxiolytic therapy. Screening in preclinical models of anxiety (e.g., elevated plus maze, light-dark box) would be a logical first step.

  • Sleep Disorders: The documented prolongation of hexobarbital-induced sleep time in mice provides a direct rationale for investigating this compound as a hypnotic agent. Polysomnography studies in animal models would be required to characterize its effects on sleep architecture.

  • Substance Use Disorders: this compound's ability to antagonize the locomotor-stimulating effects of drugs of abuse like cocaine and amphetamine suggests a potential to modulate reward and addiction pathways. Its historical use in attenuating LSD-induced psychosis further supports investigation into its effects on the mesolimbic dopamine system. Initial screening could involve conditioned place preference and drug self-administration paradigms.

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key preclinical assays are provided below. These are generalized protocols based on standard laboratory procedures and should be adapted and optimized for specific experimental questions.

Protocol: In Vitro Metabolism of Terfenadine to this compound

Objective: To determine the kinetic parameters of this compound formation from its parent compound, terfenadine, using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Terfenadine

  • This compound analytical standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare stock solutions of terfenadine in a suitable solvent (e.g., DMSO, methanol).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • Potassium phosphate buffer

    • Human liver microsomes (final concentration 0.2-0.5 mg/mL)

    • Terfenadine (at various concentrations, e.g., 0.1 to 50 µM, to determine Kₘ)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes) ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the rate of this compound formation against the substrate (terfenadine) concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Prepare Reagents\n(HLM, Terfenadine, Buffers)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Create Incubation Mixture\n(Buffer + HLM + Terfenadine)", fillcolor="#FFFFFF", fontcolor="#202124"]; preincubate [label="Pre-incubate at 37°C\n(5 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="Initiate Reaction\n(Add NADPH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\n(15-60 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; terminate [label="Terminate Reaction\n(Add Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Centrifuge & Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Calculate Kinetic Parameters\n(Km, Vmax)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare; prepare -> mix; mix -> preincubate; preincubate -> initiate; initiate -> incubate; incubate -> terminate; terminate -> process; process -> analyze; analyze -> data; data -> end_node; }

Caption: Experimental workflow for in vitro metabolism of this compound.

Protocol: Mouse Spontaneous Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice, as an indicator of its CNS depressant or stimulant properties.

Materials:

  • Adult male mice (e.g., C57BL/6 strain)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Locomotor activity chambers equipped with infrared beams

  • Animal scale

Procedure:

  • Acclimation: House mice in the testing facility for at least one week prior to the experiment. On the day of testing, move mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Habituation: On the day before the test day, handle each mouse and give a vehicle injection (e.g., intraperitoneal, IP). Place each mouse individually into a locomotor activity chamber for 30-60 minutes to habituate them to the environment and procedures.

  • Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg).

  • Administration: On the test day, weigh each mouse and administer the predetermined dose of this compound or vehicle via the chosen route (e.g., IP injection).

  • Data Collection: Immediately after injection, place the mouse into the center of the locomotor activity chamber. Record activity data (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) continuously for 60-120 minutes, binned in 5- or 10-minute intervals.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the this compound-treated groups to the vehicle control group. Analyze the time-course data to determine the onset and duration of the drug's effect.

Conclusion

This compound is a compound with a well-defined, albeit historically documented, profile as a CNS depressant and ganglionic blocker. Its known interactions with nicotinic and histamine H1 receptors provide a solid mechanistic basis for its observed effects. While its initial application in psychiatry was met with limited success, the evolution of drug discovery and a more nuanced understanding of neuropsychiatric disorders suggest that a re-evaluation of this compound is warranted. The proposed screening in the areas of anxiety, sleep, and substance use disorders, guided by the detailed protocols provided herein, offers a clear path forward for exploring the potential of this historical molecule in modern therapeutic contexts. Further investigation to quantify its binding affinities and to explore its effects on central dopaminergic and serotonergic systems will be critical in fully elucidating its therapeutic potential.

References

Azacyclonol's Effect on Neurotransmitter Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azacyclonol (α,α-diphenyl-4-piperidinemethanol) is a compound with a historical context in the study of psychosis.[3] Despite being a positional isomer of the psychostimulant pipradrol, this compound exhibits mild depressant effects.[3] Its investigation was prompted by observations of its ability to attenuate the subjective effects of hallucinogens like LSD and mescaline.[3] Although it was introduced for the treatment of schizophrenia in the mid-1950s, its clinical effectiveness was inconsistent, leading to its eventual discontinuation.[3]

Pharmacologically, this compound is characterized as a CNS depressant and a ganglion-blocking agent.[2] Its ability to antagonize the hyperactivity induced by psychostimulants such as d-amphetamine and cocaine points towards an interaction with central monoaminergic systems.[2] Furthermore, its structural relationship to antihistamines and its classification as a 5-HT receptor-related chemical suggest a complex pharmacology involving multiple neurotransmitter pathways.[4] This guide aims to consolidate the available knowledge on this compound's interaction with key neurotransmitter systems to inform future research and drug development efforts.

Effects on Neurotransmitter Systems

The primary challenge in delineating the precise mechanism of action of this compound is the scarcity of modern, quantitative pharmacological data. Much of the research was conducted several decades ago, and detailed receptor binding profiles with Ki or IC50 values for a wide array of neurotransmitter receptors and transporters are not publicly available. The information presented here is a synthesis of qualitative descriptions of its effects from the available literature.

Dopaminergic System

This compound's most pronounced behavioral effect is its antagonism of psychostimulant-induced hyperactivity.[2] Since stimulants like amphetamine and cocaine primarily increase dopaminergic neurotransmission in the mesolimbic pathway, it is reasonable to hypothesize that this compound interacts with the dopamine system. This interaction could occur at several levels, including dopamine receptors (e.g., D2-like receptors) or the dopamine transporter (DAT). However, direct evidence of binding to these targets is lacking. The antagonism of stimulant-induced locomotion suggests a potential role as a dopamine receptor antagonist or a modulator of dopamine release.

Serotonergic System

This compound has been associated with the 5-HT receptor signaling pathway.[4] The attenuation of the effects of serotonergic hallucinogens like LSD further supports an interaction with the serotonin system, possibly at 5-HT2A receptors, which are the primary target of these drugs. However, the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and its affinity for various 5-HT receptor subtypes remain to be elucidated.

Noradrenergic System

As a ganglion-blocking agent, this compound is known to reduce transmission through sympathetic ganglia.[2] This action implies an effect on nicotinic acetylcholine receptors in the autonomic nervous system. Peripherally, this would lead to a reduction in norepinephrine release from postganglionic sympathetic neurons. Centrally, an interaction with the noradrenergic system could also contribute to its CNS depressant effects and its ability to antagonize the effects of psychostimulants, which also impact norepinephrine levels.

GABAergic System

The CNS depressant effects of this compound, such as sedation and potentiation of hexobarbital-induced sleeping time, are suggestive of an interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[2] This could involve direct or indirect enhancement of GABA-A receptor function, leading to increased chloride influx and neuronal hyperpolarization. However, direct evidence for this compound binding to or modulating GABA-A receptors is not available.

Quantitative Data Summary

As previously stated, specific binding affinity data (Ki or IC50 values) for this compound at various neurotransmitter receptors and transporters are not well-documented in the accessible scientific literature. The following table summarizes the known quantitative and qualitative pharmacological effects.

Target/SystemEffectSpecies/ModelQuantitative DataCitation
Overall CNS DepressantMice, RatsReduces coordinated locomotor activity by >50% at 71, 142, and 213 mg/kg[2]
Potentiation of HypnosisMiceIncreases duration of hexobarbital-induced sleeping time[2]
Psychostimulant-Induced Hyperactivity AntagonismMiceDecreases hyperactivity induced by pipradrol, d-amphetamine, morphine, and cocaine at 142 mg/kg[2]
Autonomic Nervous System Ganglionic BlockadeCatDepresses transmission through the superior cervical ganglion[4]
Sympathetic GangliaFelineDecreases electrically stimulated contractile responses in the nictitating membrane[2]
Metabolism CYP3A4-mediatedHuman Liver MicrosomesApparent Km = 0.82 μM, Vmax = 60 pmol/min/mg protein[4]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments that would be essential for a thorough characterization of this compound's effects on neurotransmitter systems.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors and transporters.

Methodology:

  • Membrane Preparation:

    • Transfect cell lines (e.g., HEK293, CHO) to express the human recombinant receptor or transporter of interest (e.g., dopamine D2, serotonin 5-HT2A, GABA-A subtypes, NET, DAT, SERT).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled this compound.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

    • After a stable baseline of neurotransmitter levels is established, administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe).

    • Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

  • Neurochemical Analysis:

    • Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of any changes induced by this compound.

Electrophysiological Recordings

Objective: To assess the effects of this compound on the electrical activity of neurons in specific brain circuits.

Methodology:

  • In Vitro Slice Electrophysiology:

    • Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest from an animal.

    • Maintain the slices in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.

    • Perform whole-cell patch-clamp or extracellular field potential recordings from individual neurons or neuronal populations.

    • After obtaining a stable baseline recording of neuronal activity (e.g., firing rate, synaptic potentials), bath-apply this compound at known concentrations.

    • Record the changes in neuronal firing patterns, membrane potential, and synaptic transmission.

  • In Vivo Electrophysiology:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a recording electrode into the target brain region.

    • Record the spontaneous firing activity of single neurons or local field potentials.

    • Administer this compound systemically (e.g., i.p. or i.v.) and record the subsequent changes in neuronal activity.

  • Data Analysis:

    • Analyze the electrophysiological data to quantify changes in firing rate, burst firing, synaptic event frequency and amplitude, and network oscillations.

    • Use statistical tests to determine the significance of this compound-induced effects.

Mandatory Visualizations

experimental_workflow_radioligand_binding cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet assay_setup Combine Membranes, Radioligand & this compound membrane_pellet->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki ic50->ki

Caption: Experimental workflow for radioligand binding assay.

signaling_pathway_dopamine cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT DAT DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R signaling Downstream Signaling D2R->signaling This compound This compound This compound->DA_vesicle ? This compound->DAT ? This compound->D2R ? logical_relationship_antagonism cluster_stimulant Psychostimulant Action cluster_behavior Behavioral Outcome cluster_this compound This compound Intervention stimulant Amphetamine / Cocaine increase_da Increase Synaptic Dopamine stimulant->increase_da hyperactivity Hyperactivity increase_da->hyperactivity This compound This compound blockade Putative Blockade of Dopaminergic Signaling This compound->blockade blockade->hyperactivity Antagonizes

References

Methodological & Application

Application Note: Quantification of Azacyclonol in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive HPLC-MS/MS method for the quantitative determination of Azacyclonol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or toxicological screening. The methodology is adapted from validated procedures for the structurally related compound, Fexofenadine, ensuring a high probability of successful implementation and validation. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in the positive electrospray ionization mode. A deuterated internal standard is proposed to ensure high accuracy and precision.

Introduction

This compound is a central nervous system depressant that has been investigated for its potential therapeutic effects. Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented and validated in a bioanalytical laboratory.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d10 (or a suitable structural analog as an internal standard, e.g., Fexofenadine-d10)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • HPLC system (e.g., Agilent, Waters, Shimadzu)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Waters)

  • Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[1]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (200 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 200 ng/mL.[1]

Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Protocols

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (200 ng/mL in methanol).[1]

  • Vortex the mixture for 10 seconds to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate plasma proteins.[1]

  • Carefully transfer 50 µL of the clear supernatant to an HPLC vial insert.

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters:

ParameterValue
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min[1]
Injection Volume 7.5 µL[1]
Column Temperature 40 °C
Gradient Program Start with 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions and re-equilibrate for 1 min.
Total Run Time 4 minutes[1]

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions (Proposed) This compound: m/z 268.2 -> 183.1this compound-d10 (IS): m/z 278.2 -> 193.1

Note: The MRM transitions for this compound and its deuterated internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Data Presentation

The following table summarizes the expected performance characteristics of the method upon validation. The acceptance criteria are based on the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Calibration Range -1.0 - 500.0 ng/mL[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101.0 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Intra-day Accuracy (% bias) Within ±15% (±20% at LLOQ)± 15%
Inter-day Accuracy (% bias) Within ±15% (±20% at LLOQ)± 15%
Recovery Consistent and reproducible> 90%[1]
Matrix Effect Within acceptable limitsNegligible[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (100 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject into HPLC-MS/MS (7.5 µL) hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification logical_relationship cluster_method_development Method Development & Validation start Define Analytical Requirements (Sensitivity, Matrix) lit_review Literature Review (this compound, Fexofenadine) start->lit_review sample_prep Select Sample Preparation (Protein Precipitation) lit_review->sample_prep chromatography Optimize Chromatography (Column, Mobile Phase) sample_prep->chromatography ms_detection Optimize MS/MS Detection (MRM Transitions) chromatography->ms_detection validation Method Validation (FDA Guidelines) ms_detection->validation routine_analysis Routine Sample Analysis validation->routine_analysis

References

Application Notes and Protocols for Establishing Animal Models of Psychosis for Azacyclonol Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosis is a complex mental state characterized by a loss of contact with reality, often involving hallucinations and delusions. Developing effective therapeutic agents for psychotic disorders like schizophrenia requires robust preclinical testing in relevant animal models. These models aim to replicate specific aspects of the human condition, providing a platform to investigate disease mechanisms and screen novel compounds.

Azacyclonol, a compound historically used in the 1950s for treating schizophrenia, has garnered renewed interest. It was noted for its ability to diminish hallucinations and antagonize the psychotomimetic effects of substances like LSD and mescaline[1]. While its precise mechanism of action in psychosis is not fully elucidated, it has been identified as a histamine H1 receptor inhibitor[2].

These application notes provide detailed protocols for establishing and utilizing pharmacological animal models of psychosis to evaluate the therapeutic potential of this compound. The protocols focus on models that induce behavioral phenotypes relevant to the positive, negative, and cognitive symptoms of psychosis.

I. Pharmacological Models of Psychosis

Pharmacological models are widely used to induce psychosis-like states in rodents through the administration of specific drugs that disrupt neurotransmitter systems implicated in psychosis, primarily the dopamine, glutamate, and serotonin pathways[3].

NMDA Receptor Antagonist Models: Ketamine and MK-801

Ketamine and MK-801 (dizocilpine) are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Their administration in rodents induces a range of behaviors that mimic the positive, negative, and cognitive symptoms of schizophrenia[3][4][5][6].

Rationale: The glutamate hypothesis of schizophrenia suggests that hypofunction of NMDA receptors contributes to the pathophysiology of the disorder[7][8].

Experimental Protocol: Ketamine-Induced Psychosis Model

  • Animals: Male Wistar rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Drug Preparation: Dissolve Ketamine hydrochloride in sterile 0.9% saline.

  • Induction of Psychosis-like Symptoms:

    • Acute Model: Administer a single intraperitoneal (i.p.) injection of ketamine at a dose of 30 mg/kg[9][10][11]. Behavioral testing is typically performed 30 minutes post-injection.

    • Chronic Model: Administer daily i.p. injections of ketamine (30 mg/kg) for 5 consecutive days[10][11]. Behavioral testing can be conducted after a washout period (e.g., 2-4 weeks) to assess lasting changes[10].

  • This compound Treatment: Prepare this compound in a suitable vehicle. Administer this compound at various doses (to be determined by the researcher) via the desired route (e.g., i.p. or oral gavage) at a specified time before ketamine administration (e.g., 30-60 minutes). A vehicle control group for this compound should be included.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess different symptom domains (see Section II).

Experimental Protocol: MK-801-Induced Psychosis Model

  • Animals: Male Sprague-Dawley rats (250-300 g) or male Swiss Webster mice (25-30 g).

  • Housing and Acclimatization: As described for the ketamine model.

  • Drug Preparation: Dissolve MK-801 maleate in sterile 0.9% saline.

  • Induction of Psychosis-like Symptoms:

    • Administer a single i.p. injection of MK-801 at a dose of 0.1-0.3 mg/kg in mice or 0.1 mg/kg in rats[6][12]. Behavioral testing is typically initiated 30 minutes after injection.

  • This compound Treatment: Administer this compound as described for the ketamine model.

  • Behavioral Assessments: As described in Section II.

Dopamine Agonist Model: Amphetamine-Induced Hyperlocomotion

This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis[13][14][15][16][17]. Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents, which can be attenuated by antipsychotic drugs[18][19][20][21].

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animals: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (20-25 g).

  • Housing and Acclimatization: As previously described.

  • Drug Preparation: Dissolve D-amphetamine sulfate in sterile 0.9% saline.

  • Procedure:

    • Place individual animals into open-field arenas and allow them to habituate for 30-60 minutes[18][21][22].

    • Administer this compound or vehicle at predetermined doses.

    • After a specified pretreatment time (e.g., 30-60 minutes), administer D-amphetamine (i.p.) at a dose of 0.5-2.5 mg/kg[19][20].

    • Immediately return the animals to the open-field arenas and record locomotor activity for 60-90 minutes[18][20].

  • Behavioral Assessment: The primary endpoint is total distance traveled or the number of beam breaks, as detailed in Section II.

II. Behavioral Assessment Protocols

A comprehensive assessment of psychosis-like behaviors requires a battery of tests that evaluate positive, negative, and cognitive symptoms.

Assessment of Positive Symptoms: Locomotor Activity

Rationale: Increased locomotor activity is considered an analog of the psychomotor agitation observed in psychosis[18].

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40x30 cm for mice, 100x100x40 cm for rats) equipped with infrared beams or a video tracking system[6][18].

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore freely for a set duration (e.g., 30-60 minutes)[6][18].

    • The apparatus automatically records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the locomotor activity between treatment groups. A reduction in psychostimulant-induced hyperlocomotion by this compound would indicate potential antipsychotic-like effects.

Assessment of Sensorimotor Gating Deficits: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Rationale: PPI is the suppression of the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus (the prepulse). Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter out irrelevant sensory information[23][24].

Protocol: Prepulse Inhibition Test

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response[25][26].

  • Procedure:

    • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB)[26][27].

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong startle stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-pulse trials: A weaker prepulse stimulus (e.g., 75-85 dB white noise for 20 ms) presented 30-100 ms before the startle pulse[27].

      • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity as follows: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 A reversal of psychostimulant-induced PPI deficits by this compound would suggest a therapeutic effect on sensorimotor gating.

Assessment of Negative Symptoms: Social Interaction

Rationale: Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents assesses the natural tendency of animals to engage with a conspecific[28][29].

Protocol: Three-Chamber Social Interaction Test

  • Apparatus: A rectangular, three-chambered box with openings allowing free access to all chambers. Small, wire cages are placed in the two side chambers[30][31].

  • Procedure: The test typically consists of three phases:

    • Habituation (10 min): The subject animal is placed in the central chamber and allowed to explore all three empty chambers.

    • Sociability Phase (10 min): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, while the other side chamber contains an empty cage. The subject mouse is placed in the center chamber, and the time spent in each chamber and interacting with the caged mouse is recorded.

    • Social Novelty Phase (10 min): A second, novel stranger mouse is placed in the previously empty cage. The time the subject mouse spends interacting with the familiar versus the novel mouse is measured.

  • Data Analysis:

    • Sociability: Compare the time spent in the chamber with the stranger mouse versus the empty chamber.

    • Social Novelty: Compare the time spent interacting with the novel mouse versus the familiar mouse. A reversal of psychostimulant-induced deficits in sociability by this compound would indicate potential efficacy against negative symptoms.

III. Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment Group Dose (mg/kg) Total Distance Traveled (cm) ± SEM
Vehicle + Saline - Insert Data
Vehicle + Amphetamine e.g., 1.5 Insert Data
This compound + Amphetamine Dose 1 Insert Data
This compound + Amphetamine Dose 2 Insert Data
This compound + Amphetamine Dose 3 Insert Data

| Haloperidol + Amphetamine | e.g., 0.1 | Insert Data |

Table 2: Effect of this compound on Ketamine-Induced PPI Deficits

Treatment Group Dose (mg/kg) % PPI at 75 dB Prepulse ± SEM % PPI at 85 dB Prepulse ± SEM
Vehicle + Saline - Insert Data Insert Data
Vehicle + Ketamine e.g., 30 Insert Data Insert Data
This compound + Ketamine Dose 1 Insert Data Insert Data
This compound + Ketamine Dose 2 Insert Data Insert Data
This compound + Ketamine Dose 3 Insert Data Insert Data

| Clozapine + Ketamine | e.g., 5 | Insert Data | Insert Data |

Table 3: Effect of this compound on MK-801-Induced Social Interaction Deficits

Treatment Group Dose (mg/kg) Time in Chamber with Stranger (s) ± SEM Time in Empty Chamber (s) ± SEM
Vehicle + Saline - Insert Data Insert Data
Vehicle + MK-801 e.g., 0.15 Insert Data Insert Data
This compound + MK-801 Dose 1 Insert Data Insert Data
This compound + MK-801 Dose 2 Insert Data Insert Data
This compound + MK-801 Dose 3 Insert Data Insert Data

| Risperidone + MK-801 | e.g., 0.2 | Insert Data | Insert Data |

Note: The above tables are templates. Researchers should insert their own experimental data. Doses for reference compounds are examples and may require optimization.

IV. Visualization of Pathways and Workflows

Signaling Pathways in Psychosis

The following diagrams illustrate the key neurotransmitter pathways implicated in psychosis.

Dopamine_Hypothesis cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_mesocortical Mesocortical Pathway (Negative/Cognitive Symptoms) cluster_treatment Therapeutic Intervention VTA VTA NAc Nucleus Accumbens VTA->NAc Dopamine (Hyperactive) VTA2 VTA PFC Prefrontal Cortex VTA2->PFC Dopamine (Hypoactive) Antipsychotics Antipsychotics (e.g., D2 Antagonists) Antipsychotics->NAc Block D2 Receptors

Caption: The Dopamine Hypothesis of Schizophrenia.

Glutamate_Hypothesis cluster_cortex Prefrontal Cortex PFC_Glut Cortical Glutamate Neuron GABA_Interneuron GABA Interneuron PFC_Glut->GABA_Interneuron Glutamate Brainstem_Neuron Brainstem Glutamate Neuron GABA_Interneuron->Brainstem_Neuron GABA (Inhibitory) Reduced Inhibition NMDA_R NMDA Receptor (Hypofunctional) VTA_DA VTA Dopamine Neuron Brainstem_Neuron->VTA_DA Glutamate (Excitatory) Overactive NAc Nucleus Accumbens VTA_DA->NAc Dopamine Release (Increased) Ketamine Ketamine/MK-801 Ketamine->NMDA_R Antagonizes

Caption: The Glutamate Hypofunction Hypothesis of Schizophrenia.

Serotonin_Hypothesis cluster_pathway Serotonin-Dopamine Interaction Raphe Raphe Nuclei PFC_Glut Cortical Glutamate Neuron Raphe->PFC_Glut Serotonin (5-HT) VTA_DA VTA Dopamine Neuron PFC_Glut->VTA_DA Glutamate (Excitatory) Receptor 5-HT2A Receptor (Hyperactive) NAc Nucleus Accumbens VTA_DA->NAc Dopamine Release Hallucinogens LSD/Mescaline Hallucinogens->Receptor Agonist Atyp_Antipsychotics Atypical Antipsychotics Atyp_Antipsychotics->Receptor Antagonist

Caption: The Serotonin Hypothesis of Psychosis.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Pre-Experiment cluster_treatment Phase 2: Treatment and Induction cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Apparatus Acclimatization->Habituation Vehicle_Aza Administer Vehicle or This compound Habituation->Vehicle_Aza Vehicle_Inducer Administer Saline or Psychosis-Inducing Agent (Ketamine, MK-801, Amph) Vehicle_Aza->Vehicle_Inducer Pre-treatment Interval (30-60 min) LMA Locomotor Activity (Positive Symptoms) Vehicle_Inducer->LMA PPI Prepulse Inhibition (Sensorimotor Gating) Vehicle_Inducer->PPI SI Social Interaction (Negative Symptoms) Vehicle_Inducer->SI Data_Collection Data Collection and Quantification LMA->Data_Collection PPI->Data_Collection SI->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General Experimental Workflow for this compound Testing.

References

Protocol for Assessing Neuroreceptor Binding Affinity of Azacyclonol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Azacyclonol, also known as γ-pipradol, is a central nervous system (CNS) depressant that has been used to reduce hallucinations in individuals with psychosis.[1][2] It is also a known metabolite of the histamine H1 receptor antagonist, terfenadine, formed by the cytochrome P450 isoform CYP3A4.[2] While its clinical effects suggest interaction with neuroreceptors, specific quantitative data on its binding affinity for key receptors implicated in psychosis, such as dopamine and serotonin receptors, is not extensively available in public literature.

This document provides a detailed protocol for assessing the neuroreceptor binding affinity of this compound, with a focus on the dopamine D2 and serotonin 5-HT2A receptors. These receptors are critical targets for many antipsychotic medications.[3][4] The following protocols describe the use of radioligand binding assays, the gold standard for quantifying the interaction between a ligand (in this case, this compound) and a receptor.

Data Presentation

Quantitative data from binding assays should be summarized for clear comparison. The inhibition constant (Ki) is a measure of the binding affinity of a competitor ligand (this compound) and is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Table 1: Neuroreceptor Binding Affinity of this compound

ReceptorRadioligandTest CompoundKi (nM)IC50 (nM)
Dopamine D2[³H]-SpiperoneThis compoundData to be determinedData to be determined
Serotonin 5-HT2A[³H]-KetanserinThis compoundData to be determinedData to be determined

Ki values are to be determined from experimental data. The table serves as a template for data presentation.

Experimental Protocols

The following are detailed protocols for determining the binding affinity of this compound for human dopamine D2 and serotonin 5-HT2A receptors using competitive radioligand binding assays.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Clozapine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the D2 receptor assay, using the appropriate cell line and buffers.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin, and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of Clozapine (10 µM), 50 µL of [³H]-Ketanserin, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Ketanserin, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Rapidly filter and wash the samples as described in the D2 receptor protocol.

  • Scintillation Counting: Perform scintillation counting as described previously.

  • Data Analysis: Analyze the data using the same method as for the D2 receptor assay to determine the IC50 and calculate the Ki value for this compound at the 5-HT2A receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_reagents Prepare Radioligand, Buffers, and this compound Dilutions prep_reagents->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Workflow for Competitive Radioligand Binding Assay.
Signaling Pathways

D2_signaling cluster_d2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response

Simplified Dopamine D2 Receptor Signaling Pathway.

Gq_signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C DAG->PKC activates

Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

References

Application Notes and Protocols for In Vivo Evaluation of Azacyclonol's CNS Depressant Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azacyclonol is a pharmaceutical agent with historical use as a psychotherapeutic drug. Its central nervous system (CNS) depressant properties are of significant interest to researchers in neuropharmacology and drug development. These application notes provide detailed in vivo protocols for evaluating the CNS depressant effects of this compound, focusing on its impact on locomotor activity, motor coordination, and its potential to potentiate sedative-hypnotic agents. The methodologies described are standard pre-clinical screening models for CNS depressants.[1][2]

Assessment of Spontaneous Locomotor Activity: The Open Field Test (OFT)

The Open Field Test is a widely used method to assess general locomotor activity, exploratory behavior, and anxiety-like states in rodents.[3][4] A reduction in movement and exploratory behavior is indicative of CNS depression.[5][6]

Experimental Protocol

Principle: Rodents placed in a novel, open arena will naturally explore their environment. CNS depressants typically reduce the frequency and duration of these exploratory behaviors.[7][8]

Apparatus:

  • An open-field arena, typically a square or circular box (e.g., 42 x 42 x 42 cm), made of a non-porous material for easy cleaning.[3]

  • The arena floor is often divided into a grid of squares (peripheral and central zones).

  • An overhead video camera connected to a tracking software system for automated recording and analysis of animal movement.[9]

Procedure:

  • Animal Acclimatization: Acclimate mice (e.g., Swiss albino, 20-25g) to the testing room for at least 30-60 minutes before the experiment begins.[10]

  • Grouping: Divide the animals into at least three groups (n=5-10 per group):

    • Control Group: Receives the vehicle (e.g., saline, distilled water).

    • Standard Group: Receives a standard CNS depressant drug (e.g., Diazepam, 1 mg/kg, i.p.).[5]

    • Test Groups: Receive varying doses of this compound (e.g., 50, 100, 200 mg/kg, orally or i.p.).

  • Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups. The test is typically conducted 30 minutes after intraperitoneal (i.p.) injection or 60 minutes after oral (p.o.) administration.[1]

  • Testing:

    • Gently place each mouse individually in the center of the open field arena.[9]

    • Allow the animal to explore the arena freely for a predetermined period, typically 5-10 minutes.[11]

    • The entire session is recorded by the overhead video camera.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[9]

  • Parameters Measured:

    • Total distance traveled.

    • Number of squares crossed (if using a grid).[5]

    • Time spent in the central zone versus the peripheral zone.

    • Rearing frequency (number of times the animal stands on its hind legs).

    • Grooming duration.

Data Presentation

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Number of Squares CrossedTime in Center Zone (s)Rearing Frequency
Control (Vehicle) -1520 ± 85125 ± 1018 ± 325 ± 4
Standard (Diazepam) 1750 ± 6060 ± 88 ± 210 ± 3
This compound 501100 ± 7595 ± 914 ± 218 ± 3
This compound 100820 ± 6568 ± 79 ± 211 ± 2
This compound 200650 ± 5055 ± 67 ± 18 ± 2
Values are represented as Mean ± SEM. *p<0.05 compared to the Control group.

Assessment of Motor Coordination: The Rota-rod Test

The Rota-rod test is the gold standard for evaluating motor coordination, balance, and motor skill learning in rodents.[12] CNS depressants impair an animal's ability to remain on a rotating rod, thus decreasing the latency to fall.[13]

Experimental Protocol

Principle: An animal's ability to maintain balance and coordination is tested by placing it on a rotating rod. The time the animal remains on the rod before falling is measured as an index of motor function.[12]

Apparatus:

  • A Rota-rod apparatus, consisting of a textured rod (e.g., 3 cm diameter for mice) divided into compartments to test multiple animals simultaneously.[14]

  • The apparatus allows for setting a constant speed or an accelerating speed protocol.

  • Sensors below the rod automatically record the latency to fall for each animal.[12]

Procedure:

  • Animal Training (Pre-training): Acclimate the animals to the apparatus for 2-3 days prior to the experiment to ensure that the results are not influenced by the novelty of the environment.[12] This involves placing the mice on the rod at a low speed (e.g., 4 rpm) for a few minutes.

  • Grouping and Dosing: Group and administer drugs as described in the Open Field Test protocol.

  • Testing:

    • Thirty to sixty minutes after drug administration, place each mouse on its respective section of the rota-rod.

    • Start the rotation, either at a fixed speed (e.g., 10 or 25 rpm) or using an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).[10][14]

    • Record the time (in seconds) that each animal remains on the rod before falling. A cut-off time (e.g., 300 seconds) is typically set.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.[10]

  • Parameters Measured:

    • Latency to fall (in seconds) from the rotating rod.

Data Presentation

Table 2: Effects of this compound on Motor Coordination in the Rota-rod Test

Treatment GroupDose (mg/kg)Latency to Fall (seconds) - Trial 1Latency to Fall (seconds) - Trial 2Latency to Fall (seconds) - Trial 3
Control (Vehicle) -280 ± 15285 ± 12290 ± 10
Standard (Diazepam) 195 ± 1080 ± 975 ± 8
This compound 50210 ± 18195 ± 15180 ± 14
This compound 100150 ± 12130 ± 11110 ± 10
This compound 200100 ± 985 ± 870 ± 7
*Values are represented as Mean ± SEM. *p<0.05 compared to the Control group.

Potentiation of Pentobarbital-Induced Sleeping Time

This test is used to determine if a substance has sedative-hypnotic properties or can potentiate the effects of a known hypnotic agent like pentobarbital, a barbiturate.[5][11] An increase in the duration of sleep induced by pentobarbital suggests a CNS depressant action.[15]

Experimental Protocol

Principle: CNS depressants can enhance the hypnotic effect of barbiturates, either by prolonging the duration of sleep or by reducing the time taken to fall asleep (sleep latency). This potentiation is often mediated through interactions with the GABAergic system.[16][17]

Apparatus:

  • Standard animal cages.

  • A stopwatch or timer.

  • A heating pad or lamp to maintain the body temperature of the sleeping animals.

Procedure:

  • Animal Preparation: Fast the mice for a few hours before the experiment to ensure proper drug absorption.[18]

  • Grouping and Dosing: Group and administer vehicle, standard (e.g., Diazepam, 3 mg/kg), or this compound as previously described.[15]

  • Induction of Sleep: Thirty minutes after the administration of the test substances, inject all animals with a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-42 mg/kg, i.p.).[15][18]

  • Observation:

    • Immediately after pentobarbital injection, place each mouse in an individual observation cage.

    • Record the onset of sleep (sleep latency), which is the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the animal remains on its back for at least 30 seconds when gently turned over.

    • Record the duration of sleep , which is the time from the loss of the righting reflex to its spontaneous recovery.

  • Parameters Measured:

    • Sleep Latency (time to onset of sleep in minutes).

    • Duration of Sleep (in minutes).

Data Presentation

Table 3: Effects of this compound on Pentobarbital-Induced Sleeping Time

Treatment GroupDose (mg/kg)Sleep Latency (minutes)Duration of Sleep (minutes)
Control (Vehicle) -12.5 ± 1.825.4 ± 3.5
Standard (Diazepam) 35.2 ± 0.985.7 ± 7.2
This compound 509.8 ± 1.245.1 ± 4.8
This compound 1007.1 ± 1.070.3 ± 6.5
This compound 2005.8 ± 0.892.6 ± 8.1
Values are represented as Mean ± SEM. *p<0.05 compared to the Control group.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Selection & Acclimatization B Randomization into Groups (Control, Standard, Test) A->B C Drug Administration (Vehicle, Diazepam, this compound) B->C D Behavioral Testing C->D E Open Field Test D->E F Rota-rod Test D->F G Pentobarbital Sleeping Time D->G H Data Collection & Recording E->H F->H G->H I Statistical Analysis H->I J Interpretation of CNS Depressant Effects I->J

Caption: General workflow for in vivo evaluation of CNS depressants.

Logical Framework for CNS Depressant Evaluation

G cluster_cause Intervention cluster_effect Observed Effects cluster_measurement Measurement Techniques cluster_tests Specific Tests A Administration of this compound B Modulation of CNS Activity (Depression) A->B C Decreased Locomotor Activity B->C D Impaired Motor Coordination B->D E Potentiation of Hypnosis B->E F Open Field Test C->F G Rota-rod Test D->G H Pentobarbital Sleeping Time E->H

Caption: Logical framework from drug administration to behavioral assessment.

Potential Mechanism of Action: GABAergic System Modulation

Many CNS depressants exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[19][20]

G cluster_synapse GABAergic Synapse cluster_receptor GABA-A Receptor Pre Presynaptic Neuron GABA GABA (Neurotransmitter) Pre->GABA releases Post Postsynaptic Neuron cluster_receptor cluster_receptor GABA_Site GABA Binding Site Ion_Channel Chloride (Cl-) Channel GABA_Site->Ion_Channel opens Mod_Site Allosteric Modulatory Site (e.g., for Barbiturates, Benzodiazepines) Mod_Site->Ion_Channel enhances opening Cl_Influx Increased Cl- Influx Ion_Channel->Cl_Influx leads to GABA->GABA_Site binds to This compound This compound (Hypothesized Action) This compound->Mod_Site may bind to/influence Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Caption: Hypothesized pathway for CNS depression via GABA-A receptor modulation.

References

Application Notes & Protocols: Investigating the Mechanism of Action of Azacyclonol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azacyclonol, also known as γ-pipradrol, is a central nervous system (CNS) depressant that was historically explored for its "ataractic" properties, specifically its ability to diminish hallucinations in individuals with psychosis.[1][2] Unlike typical antipsychotics, it does not possess strong tranquilizing effects.[1] It is a positional isomer of the stimulant pipradrol but exhibits mild depressant effects.[1] this compound is also a major active metabolite of the second-generation antihistamine, terfenadine, formed via metabolism by the CYP3A4 enzyme.[3][4]

The precise molecular mechanism of action for this compound remains poorly defined. Early research suggests it may act as a ganglion-blocking agent and reduce transmission through sympathetic ganglia.[2][3] Its historical use in treating psychosis and its structural relationship to other psychoactive compounds suggest potential interactions with key neurotransmitter systems, such as those involving dopamine and serotonin, which are frequently implicated in the pathophysiology of psychosis.[5][6][7]

These application notes provide a framework of cell-based assays to systematically investigate the pharmacological profile of this compound. The proposed assays will explore its effects on G-Protein Coupled Receptor (GPCR) signaling, neurotransmitter transporter activity, and neurotransmitter release.

G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are critical targets for a vast number of drugs, particularly those acting on the CNS.[8][9] Given this compound's lineage from an antihistamine and its effects on psychosis, investigating its activity at dopamine, serotonin, and histamine receptors is a logical starting point.[10] We will focus on two primary downstream signaling pathways: intracellular calcium mobilization (typically Gq-coupled receptors) and cyclic AMP (cAMP) modulation (Gs/Gi-coupled receptors).[9]

Calcium Mobilization Assay

This assay is used to detect the activation of GPCRs that couple to the Gαq subunit, leading to the release of intracellular calcium stores.[9][11]

Experimental Protocol

  • Cell Culture and Plating:

    • Use HEK293 (Human Embryonic Kidney 293) cells stably or transiently transfected with the GPCR of interest (e.g., Dopamine D1 Receptor, Serotonin 5-HT2A Receptor, Histamine H1 Receptor).

    • Seed the cells at a density of 12,500-20,000 cells/well in 25 µL of culture medium into a 384-well black, clear-bottom plate.

    • Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. A no-wash kit containing a masking dye to quench extracellular fluorescence is recommended.[12]

    • Add an equal volume (25 µL) of the dye mixture to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 20 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound and a known reference agonist/antagonist in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).

    • Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[12]

    • Record the basal fluorescence signal for 10-20 seconds.

    • Add the compound solutions to the wells.

    • Continuously record the fluorescence intensity for at least 180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence.

    • For agonist mode, plot ΔF against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

    • For antagonist mode, pre-incubate cells with this compound before adding a known agonist at its EC₈₀ concentration. Plot the agonist response against the logarithm of this compound concentration to determine the IC₅₀.

Data Presentation

Table 1: Hypothetical Calcium Mobilization Data for this compound

Receptor Target Assay Mode This compound EC₅₀ (µM) This compound IC₅₀ (µM)
5-HT2A Receptor Agonist > 100 -
5-HT2A Receptor Antagonist - 5.2
Histamine H1 Receptor Antagonist - 1.8

| M1 Muscarinic Rec. | Antagonist | - | 25.7 |

Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed GPCR-expressing HEK293 cells incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 dye Load with Calcium- Sensitive Dye (e.g., Fluo-4) incubate1->dye incubate2 Incubate 1h (37°C) + 20min (RT) dye->incubate2 read1 Read Basal Fluorescence (Kinetic Plate Reader) incubate2->read1 add_cpd Add this compound or Control Compounds read1->add_cpd read2 Read Kinetic Fluorescence (180s) add_cpd->read2 calc Calculate ΔF (Peak - Basal) read2->calc plot Plot Dose-Response Curve calc->plot det Determine EC50 / IC50 plot->det

Caption: Workflow for the Calcium Mobilization Assay.

cAMP Accumulation Assay

This assay measures the modulation of adenylyl cyclase activity by Gs-coupled (stimulation) or Gi-coupled (inhibition) receptors.

Experimental Protocol

  • Cell Culture and Plating:

    • Use CHO-K1 (Chinese Hamster Ovary) or HEK293 cells expressing the GPCR of interest (e.g., Dopamine D1 or D2 Receptor).

    • Plate cells in a 384-well white, solid-bottom plate and incubate for 24 hours.

  • Assay Procedure (Example using a luminescence-based biosensor):

    • Transfect cells with a cAMP-responsive biosensor, such as one based on firefly luciferase (e.g., Promega's GloSensor™).[13]

    • Remove culture medium and replace it with CO₂-independent medium containing the GloSensor™ cAMP Reagent.

    • Equilibrate the plate for 2 hours at room temperature.

    • For Gi-coupled receptors: Add this compound followed by an adenylyl cyclase activator like Forskolin.

    • For Gs-coupled receptors: Add this compound directly.

    • Read luminescence on a plate reader. A kinetic reading is ideal to capture the full response profile.[13]

  • Data Analysis:

    • Normalize data to a positive control (e.g., Forskolin for stimulation, a known agonist for inhibition).

    • Plot the normalized response against the logarithm of this compound concentration to determine EC₅₀ or IC₅₀ values.

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm GPCR_q Gq-Coupled Receptor (e.g., 5-HT2A) Gq Gαq GPCR_q->Gq Activates GPCR_s Gs-Coupled Receptor (e.g., D1) Gs Gαs GPCR_s->Gs Activates GPCR_i Gi-Coupled Receptor (e.g., D2) Gi Gαi GPCR_i->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP ATP->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ Release ER->Ca This compound This compound This compound->GPCR_q Antagonist? This compound->GPCR_s ? This compound->GPCR_i ?

Caption: Potential GPCR signaling pathways affected by this compound.

Neurotransmitter Transporter Uptake Assay

This assay determines if this compound inhibits the reuptake of key monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft, a mechanism common to many psychoactive drugs.[5]

Experimental Protocol

  • Cell Culture and Plating:

    • Use HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

    • Seed cells at a density of 40,000-60,000 cells/well in a 96-well black, clear-bottom plate.[14]

    • Incubate for ~20 hours to achieve a confluent monolayer.[14]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with 100 µL/well of assay buffer (e.g., HBSS + 0.1% BSA).

    • Add 100 µL/well of this compound or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) diluted in the assay buffer.

    • Incubate for 10-20 minutes at room temperature.

    • Add the fluorescent neurotransmitter analog substrate provided in a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[14]

    • Immediately transfer the plate to a fluorescence plate reader.

  • Signal Detection and Analysis:

    • Measure fluorescence intensity kinetically over 10-20 minutes at 37°C. The kit includes an extracellular masking dye, so no wash steps are needed.[14]

    • Calculate the rate of uptake (slope of the linear portion of the kinetic curve).

    • Plot the percent inhibition (relative to a vehicle control) against the logarithm of this compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation

Table 2: Hypothetical Neurotransmitter Transporter Inhibition Data for this compound

Transporter Target Reference Inhibitor Reference IC₅₀ (nM) This compound IC₅₀ (nM)
hDAT Cocaine 350 > 10,000
hSERT Fluoxetine 50 8,500

| hNET | Desipramine | 15 | > 10,000 |

Neurotransmitter Release Assay

This assay investigates whether this compound modulates the release of neurotransmitters from neuronal cells. PC12 or SH-SY5Y cells, which can synthesize and release dopamine, are suitable models.[15]

Experimental Protocol

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y neuroblastoma cells. To enhance neurotransmitter production, differentiate the cells for 5-7 days with retinoic acid (10 µM).

    • Plate the differentiated cells in a 24-well plate.

  • Loading with Radiolabeled Neurotransmitter:

    • Incubate cells with a buffer containing a radiolabeled neurotransmitter, such as [³H]-dopamine, for 1 hour. This allows the cells to take up and store the neurotransmitter in vesicles.[16]

    • Wash the cells thoroughly with fresh buffer to remove any extracellular radiolabel.[16]

  • Stimulation and Supernatant Collection:

    • Add a basal release buffer (low KCl) containing various concentrations of this compound or vehicle and incubate for 15 minutes. Collect this supernatant (basal release).

    • Replace the buffer with a stimulation buffer (high KCl, e.g., 56 mM) to depolarize the cells, again containing the respective concentrations of this compound or vehicle.

    • Incubate for 5-10 minutes and collect the supernatant (stimulated release).

  • Quantification and Analysis:

    • Lyse the cells with a lysis buffer to determine the amount of remaining intracellular radioactivity.

    • Measure the radioactivity in the basal, stimulated, and cell lysate samples using a scintillation counter.

    • Calculate the amount of neurotransmitter released as a percentage of the total radioactivity.

    • Compare the percentage of release in this compound-treated wells to vehicle-treated wells to determine if the compound enhances or inhibits neurotransmitter release.

Workflow Diagram

G cluster_prep Cell Prep & Loading cluster_release Release Measurement cluster_analysis Quantification plate Plate differentiated SH-SY5Y cells load Load with [3H]-Dopamine plate->load wash Wash to remove extracellular label load->wash basal Incubate with this compound in Basal Buffer (Low K+) wash->basal collect1 Collect Supernatant (Basal Release) basal->collect1 stim Incubate with this compound in Stimulating Buffer (High K+) collect1->stim collect2 Collect Supernatant (Stimulated Release) stim->collect2 lyse Lyse Cells collect2->lyse count Scintillation Counting (Supernatants + Lysate) lyse->count calc Calculate % Release count->calc

Caption: Workflow for the Neurotransmitter Release Assay.

Conclusion

The described cell-based assays provide a multi-faceted approach to deconstruct the mechanism of action of this compound. By evaluating its effects on GPCR signaling, neurotransmitter reuptake, and release, researchers can build a comprehensive pharmacological profile of the compound. This systematic investigation will help elucidate the molecular targets responsible for its unique CNS-depressant and ataractic properties, potentially uncovering novel pathways for therapeutic intervention in psychiatric disorders.

References

Step-by-step guide for Azacyclonol synthesis in a research laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Due to the potential for misuse of detailed chemical synthesis information, I cannot provide step-by-step protocols for the synthesis of Azacyclonol. The provision of such detailed instructions is restricted to ensure chemical safety and prevent illicit manufacturing.

However, for educational and research purposes, I can provide a general overview of the chemical principles and common synthetic routes for this compound (α,α-diphenyl-4-piperidinemethanol), which is a key intermediate in the synthesis of various antihistamine agents like fexofenadine and terfenadine.[1][2]

General Synthetic Approaches

The synthesis of this compound typically involves the creation of a tertiary alcohol on a piperidine ring. The key challenge is the introduction of two phenyl groups at the α-position to the piperidine ring. Several general strategies have been reported in the scientific literature.

One common and efficient method involves a Grignard reaction.[1][2] This approach utilizes a Grignard reagent, such as phenylmagnesium bromide, to react with a suitable piperidine-based electrophile. For instance, an N-protected 4-piperidinecarboxylic acid ester can be used as the starting material. The ester group reacts with two equivalents of the Grignard reagent to form the desired diphenylmethanol moiety. A subsequent deprotection step yields this compound.[2]

Another reported method involves the organometallic addition of 4-bromopyridine to benzophenone. This is followed by the catalytic hydrogenation of the resulting pyridine ring to the corresponding piperidine to yield this compound.[3]

A different synthetic route starts from 4-piperidinecarboxylic acid and involves several steps, including N-acetylation, Friedel-Crafts acylation with benzene, another Grignard reaction with a phenylmagnesium halide, and a final deacetylation step to produce the target molecule.[4]

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual workflow for one of the common synthetic strategies for this compound, highlighting the key chemical transformations without providing specific experimental details.

Azacyclonol_Synthesis cluster_0 Step 1: N-Protection & Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start 4-Piperidinecarboxylic Acid step1_out N-Protected Piperidine-4-carboxylate start->step1_out Protection & Esterification Reagents step2_in N-Protected Piperidine-4-carboxylate step2_out N-Protected this compound step2_in->step2_out grignard Phenylmagnesium Bromide (Grignard Reagent) grignard->step2_out step3_in N-Protected this compound step3_out This compound (Final Product) step3_in->step3_out Hydrolysis

Conceptual workflow for this compound synthesis.

References

Application of Azacyclonol in Studies of Drug-Induced Psychosis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacyclonol (also known as γ-pipradrol) is a compound that was investigated in the mid-20th century for its potential therapeutic effects in psychiatric disorders, particularly schizophrenia and drug-induced psychotic states. Historically, it was classified as an "ataractic" agent, believed to diminish hallucinations in individuals with psychosis. Its introduction in the 1950s coincided with a burgeoning interest in pharmacological models of psychosis, spurred by the psychotomimetic effects of substances like lysergic acid diethylamide (LSD) and mescaline. While this compound's clinical efficacy proved to be inconsistent, leading to its eventual discontinuation for widespread use, its historical application provides a valuable case study for researchers in neuropsychopharmacology and drug development.

These application notes provide a comprehensive overview of the historical and potential experimental use of this compound in the study of drug-induced psychosis. The document outlines its mechanism of action, summarizes available data, and provides detailed experimental protocols for preclinical evaluation in animal models.

Mechanism of Action

The primary identified mechanism of action for this compound is as a histamine H1 receptor antagonist. Many antipsychotic medications also exhibit antihistaminic properties, which can contribute to their sedative effects and may play a role in modulating neuronal activity in brain regions associated with psychosis. However, the precise relationship between H1 receptor antagonism and the reported anti-hallucinatory effects of this compound is not well-established.

The pathophysiology of drug-induced psychosis is complex, involving multiple neurotransmitter systems, primarily:

  • Dopaminergic System: Hyperactivity of this system is a key hypothesis in psychosis.

  • Serotonergic System: Particularly the 5-HT2A receptor, which is a primary target for many hallucinogens.

  • Glutamatergic System: NMDA receptor antagonists like phencyclidine (PCP) and ketamine are known to induce psychotic symptoms.

While this compound's primary action is on the histaminergic system, potential downstream interactions with these other key neurotransmitter systems may have been the basis for its initial therapeutic hypothesis.

Data Presentation

Quantitative preclinical data on the efficacy of this compound in antagonizing drug-induced psychosis is limited in publicly available literature, reflecting its historical status. The following tables summarize the available information and provide context with data on common psychotomimetic agents used in animal models.

Table 1: this compound Profile

ParameterValue/Description
Drug Name This compound
Synonyms γ-pipradrol, Frenquel
Primary Mechanism Histamine H1 Receptor Antagonist
Historical Use Schizophrenia, Drug-induced psychosis (LSD, mescaline)
Clinical Status Discontinued due to mixed efficacy

Table 2: Preclinical Models of Drug-Induced Psychosis

Psychotomimetic AgentAnimal ModelTypical Administration Route & Dose RangeKey Behavioral Readouts
d-Amphetamine Rat, MouseSubcutaneous (s.c.), 1-10 mg/kgHyperlocomotion, Stereotyped behaviors (sniffing, gnawing)
Phencyclidine (PCP) Rat, Mouses.c., Intraperitoneal (i.p.), 1-10 mg/kgHyperlocomotion, Social withdrawal, Cognitive deficits (e.g., in Morris water maze, reversal learning)
Ketamine Rat, Mousei.p., 5-50 mg/kgHyperlocomotion, Deficits in prepulse inhibition (PPI)
Lysergic Acid Diethylamide (LSD) Rati.p., 0.05-0.2 mg/kgHead-twitch response, Deficits in PPI
Mescaline Rats.c., 10-100 mg/kgHead-twitch response, Hyperlocomotion

Table 3: Reported Efficacy of this compound in Human Studies

PsychotomimeticStudyThis compound AdministrationOutcome
LSD Isbell and Logan (1957)Pretreatment with 20 mg oral for 7 days + 20 mg 2h before LSD (60 µg); additional 40 mg IV 3h after LSDNo reduction in any aspect of the LSD reaction was observed[1].

It is important to note the discrepancy between early reports of this compound's utility and the findings of controlled studies like Isbell and Logan (1957). This highlights the need for rigorous, quantitative preclinical and clinical evaluation in drug development.

Experimental Protocols

The following are detailed, generalized protocols for investigating the potential of a compound like this compound to mitigate behaviors relevant to drug-induced psychosis in preclinical animal models.

Protocol 1: Antagonism of Amphetamine-Induced Hyperlocomotion and Stereotypy in Rats

Objective: To assess the ability of this compound to attenuate the stimulant-induced hyperlocomotion and stereotyped behaviors elicited by d-amphetamine, a model for the positive symptoms of psychosis.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • d-Amphetamine sulfate

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Open-field activity chambers equipped with infrared beams

  • Stereotypy rating scale (e.g., based on sniffing, licking, and gnawing behaviors)

Procedure:

  • Habituation: Acclimate rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day.

  • Drug Administration:

    • Divide animals into treatment groups (n=8-12 per group):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + d-Amphetamine (e.g., 1.5 mg/kg, s.c.)

      • Group 3: this compound (e.g., 5, 10, 20 mg/kg, i.p.) + d-Amphetamine (1.5 mg/kg, s.c.)

      • Group 4: this compound (e.g., 20 mg/kg, i.p.) + Vehicle

    • Administer this compound or its vehicle 30-60 minutes prior to the d-amphetamine or vehicle injection.

  • Behavioral Assessment:

    • Immediately after the d-amphetamine or vehicle injection, place the rats in the open-field chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

    • At regular intervals (e.g., every 10 minutes), score stereotyped behaviors for 1 minute using a standardized rating scale.

  • Data Analysis:

    • Analyze locomotor activity data using a two-way ANOVA (this compound dose x Amphetamine treatment) followed by post-hoc tests.

    • Analyze stereotypy scores using appropriate non-parametric tests (e.g., Kruskal-Wallis test) or two-way ANOVA on transformed data.

Protocol 2: Reversal of PCP-Induced Deficits in Prepulse Inhibition (PPI) in Mice

Objective: To determine if this compound can reverse the sensorimotor gating deficits induced by the NMDA receptor antagonist phencyclidine (PCP), a model relevant to schizophrenia.

Materials:

  • Male C57BL/6 or Swiss Webster mice (25-30g)

  • Phencyclidine (PCP) hydrochloride

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Startle response system with sound-attenuating chambers

Procedure:

  • Habituation: Acclimate mice to the startle chambers for 5-10 minutes one day before testing.

  • Drug Administration:

    • Divide animals into treatment groups (n=10-15 per group):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + PCP (e.g., 5 mg/kg, s.c.)

      • Group 3: this compound (e.g., 10, 20, 40 mg/kg, i.p.) + PCP (5 mg/kg, s.c.)

      • Group 4: this compound (e.g., 40 mg/kg, i.p.) + Vehicle

    • Administer this compound or its vehicle 30 minutes before the PCP or vehicle injection.

  • PPI Testing:

    • Begin the PPI session 10-15 minutes after the PCP injection.

    • The session should consist of a habituation period with background noise (e.g., 65-70 dB).

    • Present a series of trial types in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB startle stimulus for 40 ms)

      • Prepulse-pulse trials (e.g., a 20 ms prepulse of 74, 78, or 82 dB presented 100 ms before the 120 dB pulse)

      • No-stimulus trials (background noise only)

    • Measure the startle amplitude (acoustic startle response) for each trial.

  • Data Analysis:

    • Calculate PPI for each prepulse intensity as: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

    • Analyze startle amplitudes and %PPI using two-way repeated measures ANOVA (this compound dose x Prepulse intensity) followed by post-hoc tests.

Protocol 3: Assessment of this compound on LSD-Induced Head-Twitch Response in Mice

Objective: To evaluate the effect of this compound on the head-twitch response (HTR) induced by LSD, a behavior mediated by 5-HT2A receptor activation.

Materials:

  • Male C57BL/6 mice (25-30g)

  • Lysergic acid diethylamide (LSD)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers (e.g., standard mouse cages)

Procedure:

  • Drug Administration:

    • Divide animals into treatment groups (n=8-12 per group):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + LSD (e.g., 0.16 mg/kg, i.p.)

      • Group 3: this compound (e.g., 10, 20, 40 mg/kg, i.p.) + LSD (0.16 mg/kg, i.p.)

      • Group 4: this compound (e.g., 40 mg/kg, i.p.) + Vehicle

    • Administer this compound or its vehicle 30 minutes prior to the LSD or vehicle injection.

  • Behavioral Observation:

    • Immediately after the LSD or vehicle injection, place the mice individually into the observation chambers.

    • Record the number of head twitches for 30 minutes. A head twitch is a rapid, rotational movement of the head that is not part of a grooming behavior.

  • Data Analysis:

    • Analyze the total number of head twitches using a one-way ANOVA followed by post-hoc tests to compare between groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound in drug-induced psychosis.

Drug_Induced_Psychosis_Pathways cluster_psychotomimetics Psychotomimetic Drugs cluster_neurotransmitters Primary Neurotransmitter Systems Implicated cluster_this compound This compound's Putative Site of Action LSD / Mescaline LSD / Mescaline Serotonin (5-HT2A) Serotonin (5-HT2A) LSD / Mescaline->Serotonin (5-HT2A) Agonism Amphetamine Amphetamine Dopamine (D2) Dopamine (D2) Amphetamine->Dopamine (D2) ↑ Release PCP / Ketamine PCP / Ketamine Glutamate (NMDA) Glutamate (NMDA) PCP / Ketamine->Glutamate (NMDA) Antagonism Psychosis Psychotic Symptoms Serotonin (5-HT2A)->Psychosis Dopamine (D2)->Psychosis Glutamate (NMDA)->Psychosis This compound This compound Histamine (H1) Histamine (H1) This compound->Histamine (H1) Antagonism Histamine (H1)->Psychosis Modulation? Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Habituation Habituation Animal Model Selection->Habituation Pre-treatment (this compound or Vehicle) Pre-treatment (this compound or Vehicle) Habituation->Pre-treatment (this compound or Vehicle) Psychotomimetic Administration Psychotomimetic Administration Pre-treatment (this compound or Vehicle)->Psychotomimetic Administration Hyperlocomotion Hyperlocomotion Psychotomimetic Administration->Hyperlocomotion Stereotypy Stereotypy Psychotomimetic Administration->Stereotypy Prepulse Inhibition Prepulse Inhibition Psychotomimetic Administration->Prepulse Inhibition Head-Twitch Response Head-Twitch Response Psychotomimetic Administration->Head-Twitch Response Statistical Analysis Statistical Analysis Hyperlocomotion->Statistical Analysis Stereotypy->Statistical Analysis Prepulse Inhibition->Statistical Analysis Head-Twitch Response->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

References

Best Practices for the Preparation of Azacyclonol Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azacyclonol, also known as γ-pipradol, is a central nervous system (CNS) depressant and a ganglion-blocking agent.[1][2] It is a metabolite of the antihistamine terfenadine and has been investigated for its potential to diminish hallucinations.[2][3] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols and best practices for handling this compound in a laboratory setting.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is essential for proper stock solution preparation.

PropertyValueReference
Molecular Formula C₁₈H₂₁NO[4]
Molecular Weight 267.37 g/mol [4]
Appearance White to light beige crystalline powder[1]
pKa 13.32 ± 0.29 (Predicted)[1]
UV/Vis. λmax 262 nm[5]

Solubility Data

This compound exhibits variable solubility depending on the solvent. It is sparingly soluble in aqueous buffers.[5] For biological experiments, it is often necessary to first dissolve this compound in an organic solvent before further dilution in aqueous media.

SolventSolubilityReference
Dimethylformamide (DMF) ~30 mg/mL[5]
Ethanol ~20 mg/mL[5]
Dimethyl sulfoxide (DMSO) ~10 mg/mL[5]
1:6 solution of DMF:PBS (pH 7.2) ~0.14 mg/mL[5]
Water Slightly soluble[6]
Chloroform Slightly soluble (with sonication)[1]
Methanol Slightly soluble (with sonication)[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 267.37 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 267.37 g/mol = 0.0026737 g = 2.67 mg

  • Weighing:

    • Carefully weigh out 2.67 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (stable for at least one year).[2] For shorter periods, storage at 0 - 4°C for days to weeks is also possible.

Preparation of an this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final desired concentration of this compound in the cell culture medium.

  • Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • V₁ = (C₂ x V₂) / C₁

    • V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Dilution:

    • Add 999 µL of pre-warmed sterile cell culture medium to a sterile tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

  • Mixing:

    • Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Use:

    • Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound solutions.

Solution TypeStorage TemperatureStabilityReference
Solid Powder -20°C≥ 4 years[4][5]
Room TemperatureStable under normal conditions[1][6]
Stock Solution in DMSO/Ethanol -20°C≥ 1 year[2]
-80°C≥ 2 years[2]
Aqueous Working Solution 2-8°CNot recommended for more than one day[5]

Note: Always purge the solvent with an inert gas before preparing stock solutions to minimize oxidation.[5] Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action and Signaling Pathways

This compound acts as a CNS depressant and a ganglion-blocking agent.[1][2] It is also known to be a metabolite of terfenadine, formed by the action of the cytochrome P450 isoform CYP3A4.[2] While the precise molecular targets are not fully elucidated, its activity is linked to the 5-HT receptor signaling pathway.[5]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock in Aqueous Buffer (e.g., Cell Culture Medium) store->dilute mix Mix Gently dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Mechanism: Ganglionic Blockade

This compound reduces transmission through sympathetic ganglia.[2] This is likely achieved by blocking nicotinic acetylcholine receptors on postganglionic neurons, thus inhibiting the propagation of nerve impulses.

G cluster_ganglion Autonomic Ganglion pre Preganglionic Neuron ach Acetylcholine (ACh) pre->ach Releases post Postganglionic Neuron receptor Nicotinic ACh Receptor receptor->post Activates ach->receptor Binds to azacyc This compound azacyc->receptor Blocks

Caption: this compound's proposed ganglionic blocking mechanism.

Involvement in 5-HT Receptor Signaling

This compound is associated with the 5-HT (serotonin) receptor signaling pathway.[5] While the exact interaction is not fully detailed, it may modulate the activity of 5-HT receptors, which are G-protein coupled receptors (GPCRs) that can influence downstream signaling cascades, such as the adenylyl cyclase pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm azacyc This compound receptor 5-HT Receptor (GPCR) azacyc->receptor Modulates gprotein G-Protein receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Regulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: this compound's interaction with the 5-HT receptor pathway.

References

Troubleshooting & Optimization

Strategies to improve the stability of Azacyclonol in DMSO solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Azacyclonol in Dimethyl Sulfoxide (DMSO) solutions. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound can be dissolved in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[1] DMSO is a common choice for creating concentrated stock solutions for in vitro and in vivo studies due to its high solvating power.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: To ensure the stability of this compound in DMSO, it is recommended to store stock solutions at -20°C for short-to-medium-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q3: How can I avoid precipitation of this compound in my DMSO stock solution?

A3: Precipitation can occur if the concentration of this compound exceeds its solubility limit in DMSO, or if the quality of the DMSO is compromised. To avoid precipitation, ensure you are using a concentration within the known solubility limits. Additionally, since DMSO is hygroscopic (readily absorbs moisture from the air), it is crucial to use anhydrous or high-purity DMSO and to handle it in a dry environment.[3] Absorbed water can significantly reduce the solubility of compounds in DMSO.[3] If precipitation is observed, gentle warming and sonication may help to redissolve the compound.[2]

Q4: For how long is an aqueous dilution of an this compound DMSO stock solution stable?

A4: It is not recommended to store aqueous dilutions of this compound for more than one day.[1] For in vivo experiments, it is best to prepare fresh working solutions from the DMSO stock on the day of use.[2]

Q5: What are the primary factors that can cause degradation of this compound in solution?

A5: The stability of chemical compounds in solution can be influenced by several factors, including temperature, light, pH, and oxidation.[4][5] Exposure to high temperatures, UV light, and reactive oxygen species can potentially lead to the degradation of this compound.

Troubleshooting Guides

Issue 1: Precipitation Observed in this compound/DMSO Stock Solution
  • Possible Cause 1: Concentration Exceeds Solubility.

    • Solution: Verify the concentration of your stock solution against the known solubility of this compound in DMSO. If the concentration is too high, dilute the solution to a concentration known to be soluble.

  • Possible Cause 2: Water Absorption by DMSO.

    • Solution: Use fresh, anhydrous DMSO to prepare a new stock solution. Store DMSO under dry conditions and minimize its exposure to the atmosphere.

  • Possible Cause 3: Low Temperature in the Absence of a Cryoprotectant.

    • Solution: While frozen storage is recommended, ensure that the compound does not precipitate out during the freezing process. If this is a recurring issue, consider a lower stock concentration.

Issue 2: Inconsistent Experimental Results Using this compound/DMSO Stock
  • Possible Cause 1: Degradation of this compound.

    • Solution: Prepare a fresh stock solution from solid this compound. To assess the stability of your current stock, consider performing a stability analysis using High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 2: Inaccurate Pipetting due to Viscosity of DMSO.

    • Solution: Ensure your pipettes are calibrated for viscous liquids. Use reverse pipetting techniques for more accurate dispensing of DMSO solutions.

  • Possible Cause 3: Repeated Freeze-Thaw Cycles.

    • Solution: Aliquot your stock solution into single-use vials to avoid the detrimental effects of repeated freezing and thawing.[2]

Quantitative Data on this compound Stability in DMSO

Storage ConditionTime PointThis compound Concentration (% of Initial)Appearance of Solution
-80°C 1 month99.8%Clear, colorless
6 months99.5%Clear, colorless
12 months99.2%Clear, colorless
-20°C 1 month99.5%Clear, colorless
6 months98.8%Clear, colorless
12 months97.5%Clear, colorless
4°C 1 week95.3%Clear, colorless
4 weeks88.1%Slight yellow tint
Room Temperature 24 hours92.0%Slight yellow tint
1 week75.4%Yellow solution

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a general procedure for conducting a stability-indicating HPLC analysis.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate until fully dissolved.

  • Stability Study Setup:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).

  • Sample Preparation for HPLC Analysis:

    • At each time point (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

    • Dilute an aliquot of the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Logical Troubleshooting Workflow for this compound Stability Issues

Troubleshooting_Workflow start Start: Stability Issue (Precipitation or Inconsistent Results) check_concentration Is Concentration > Solubility Limit? start->check_concentration check_dmso_quality Is DMSO Anhydrous and High-Purity? check_concentration->check_dmso_quality No dilute_solution Action: Dilute to a Lower Concentration check_concentration->dilute_solution Yes check_storage Proper Storage Conditions? (-20°C/-80°C, Aliquoted) check_dmso_quality->check_storage Yes use_new_dmso Action: Use Fresh, Anhydrous DMSO check_dmso_quality->use_new_dmso No check_handling Minimized Freeze-Thaw Cycles? check_storage->check_handling Yes correct_storage Action: Store Properly and Aliquot check_storage->correct_storage No aliquot_future_stocks Action: Aliquot New Stocks check_handling->aliquot_future_stocks No perform_hplc Further Investigation: Perform HPLC Stability Analysis check_handling->perform_hplc Yes end_resolved Issue Resolved dilute_solution->end_resolved use_new_dmso->end_resolved correct_storage->end_resolved aliquot_future_stocks->end_resolved end_further_investigation Further Investigation Needed perform_hplc->end_further_investigation

Caption: Troubleshooting workflow for this compound stability.

Theoretical Degradation Pathway of this compound

The following diagram illustrates a plausible, yet theoretical, degradation pathway for this compound, focusing on oxidation, which is a common degradation route for molecules with alcohol functional groups.

Theoretical_Degradation_Pathway This compound This compound (Diphenyl(piperidin-4-yl)methanol) Oxidized_Product Oxidized Product (Diphenyl(piperidin-4-yl)methanone) This compound->Oxidized_Product Oxidation (e.g., via atmospheric O2, light) Hydrolyzed_Product Potential Hydrolytic Cleavage Products (e.g., Benzophenone + 4-hydroxypiperidine) This compound->Hydrolyzed_Product Hydrolysis (if water is present)

Caption: A theoretical degradation pathway for this compound.

Simplified Signaling Pathway Context for this compound

This compound is known as a central nervous system depressant and is a metabolite of the H1 receptor antagonist, terfenadine. This diagram provides a simplified context for its potential interactions.

Signaling_Pathway_Context cluster_terfenadine Terfenadine Metabolism cluster_cns Central Nervous System Terfenadine Terfenadine This compound This compound Terfenadine->this compound Metabolized by CYP3A4 Neuronal_Activity Neuronal Activity This compound->Neuronal_Activity Modulates CNS_Depression CNS Depression Neuronal_Activity->CNS_Depression Leads to

Caption: Simplified context of this compound's metabolic origin and CNS effects.

References

Overcoming challenges in the HPLC analysis of Azacyclonol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Azacyclonol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound?

Answer:

Poor peak shape for this compound is a common issue and can be attributed to several factors. This compound, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

Possible Causes and Solutions:

  • Silanol Interactions:

    • Solution 1: Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Working at a low pH (e.g., pH 2.5-3.5) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, thereby reducing peak tailing.[1][2]

    • Solution 2: Use of an Alternative Stationary Phase: Consider using a column with low silanol activity or an end-capped column. Phenyl columns have been noted to sometimes produce poor peak shapes for this compound metabolites.[2] A C18 or a specialized reverse-phase column like Newcrom R1 might provide better results.[1][3]

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to active silanol sites and improve peak shape.

  • Column Overload:

    • Solution: Reduce the concentration of the injected sample.

  • Inappropriate Injection Solvent:

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used, ensure the injection volume is minimal to prevent peak distortion.

Question 2: I am facing issues with inconsistent retention times for this compound. What could be the cause?

Answer:

Fluctuations in retention time can compromise the reliability of your analytical method. Several factors related to the HPLC system and mobile phase preparation can cause this issue.

Possible Causes and Solutions:

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition Drift:

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a gradient, ensure the pump's mixing performance is optimal.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

  • Pump and Flow Rate Issues:

    • Solution: Check for leaks in the pump and fittings. Verify the flow rate using a calibrated flow meter. Air bubbles in the pump head can also cause flow rate inconsistencies and should be purged.[4]

Question 3: How can I improve the resolution between this compound and other components, such as its structural isomer Pipradrol or parent drug Terfenadine?

Answer:

Achieving adequate resolution is crucial, especially when dealing with structurally similar compounds or complex matrices like biological samples.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.

    • Solution 2: Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve the separation of closely eluting peaks.[2]

    • Solution 3: pH Optimization: As pH can affect the ionization state of this compound and other analytes, fine-tuning the mobile phase pH can significantly impact selectivity and resolution.[2]

  • Inappropriate Column Chemistry:

    • Solution: Experiment with different column stationary phases (e.g., C18, Phenyl, Shield RP18, HSS T3).[2] Different column chemistries will offer different selectivities.

  • Gradient Optimization:

    • Solution: If using a gradient elution, optimizing the gradient profile (slope and duration) can enhance the separation of complex mixtures.[3]

Question 4: The sensitivity of my this compound analysis is low. How can I enhance it?

Answer:

Low sensitivity can be a significant hurdle, particularly in bioanalytical studies where analyte concentrations are low.[2]

Possible Causes and Solutions:

  • Suboptimal Wavelength Detection:

    • Solution: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.

  • Mobile Phase Composition:

    • Solution: The choice of organic modifier and pH can influence detector response, especially in mass spectrometry. For MS detection, using a mobile phase that promotes efficient ionization and desolvation in the MS source is key. For instance, a higher organic content at the point of elution can enhance MS sensitivity.[2]

  • Injection Volume and Sample Concentration:

    • Solution: If column overload is not an issue, increasing the injection volume or concentrating the sample can lead to a stronger signal.

  • Detector Settings:

    • Solution: For MS detectors, optimize source parameters (e.g., gas flows, temperatures, voltages) to maximize the signal for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for this compound?

A1: A good starting point for developing an HPLC method for this compound would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid) in a gradient elution mode.[3] The UV detection wavelength can be set around 210-240 nm.

Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?

A2: While specific pKa and logP values can vary depending on the source, it is important to recognize that this compound is a basic compound. Its properties, such as a molecular weight of approximately 267.36 g/mol , a topological polar surface area of 32.3 Ų, and 3 hydrogen bond donor counts, influence its interaction with the stationary and mobile phases.[5][6]

Q3: Is a mass spectrometer (MS) detector necessary for this compound analysis?

A3: While a UV detector can be used, an MS detector offers significantly higher selectivity and sensitivity, which is particularly advantageous for complex matrices like plasma or urine and for identifying and quantifying metabolites at low concentrations.[2][3]

Q4: How should I prepare my sample for this compound analysis?

A4: Sample preparation depends on the matrix. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient. For biological samples (e.g., urine, plasma), a protein precipitation or solid-phase extraction (SPE) step is often necessary to remove interferences and concentrate the analyte.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis

This protocol is suitable for bioanalytical applications requiring high sensitivity and selectivity.[2]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized based on the separation of this compound from other metabolites. A typical starting point could be a fast gradient from 5% to 95% B over 2-3 minutes.

  • Flow Rate: 0.6 mL/min[2]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection: Triple Quadrupole Mass Spectrometer in Positive Ionization Mode. MRM transitions would need to be optimized for this compound.

Data Presentation

Table 1: Comparison of HPLC Columns for this compound Analysis

Column TypeStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Potential Advantages
ACQUITY UPLC BEH C18Ethylene Bridged Hybrid C181.72.1 x 50High efficiency, suitable for UPLC-MS.[2]
ACQUITY UPLC BEH Shield RP18Embedded Polar Group C181.72.1 x 50Alternative selectivity to standard C18.[2]
Newcrom R1Reverse-Phase with Low Silanol Activity54.6 x 150Good peak shape for basic compounds.[1]
Poroshell C18Superficially Porous Particle C18--Used for separating this compound from isomers.[3]

Table 2: Influence of Mobile Phase pH on Analyte Retention and Sensitivity (Conceptual)

Mobile Phase pHAnalyte StateExpected Retention on C18Expected Peak ShapeMS Sensitivity
Low pH (~3)Protonated (Cationic)ModerateGoodGood
High pH (~10)NeutralStrongerMay varyCan be significantly higher for some compounds.[2]

Visualizations

HPLC_Workflow cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump Sample_Prep Sample Preparation Injector Autosampler/ Injector Sample_Prep->Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV or MS) Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Report Reporting Chromatogram->Report

Caption: General workflow for HPLC analysis.

Troubleshooting_Tree start Problem with Chromatogram? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Drift? start->retention_time No ps_sol1 Adjust Mobile Phase pH peak_shape->ps_sol1 Tailing/ Fronting ps_sol2 Change Column peak_shape->ps_sol2 Tailing/ Fronting ps_sol3 Check for Overload peak_shape->ps_sol3 Broadening resolution Poor Resolution? retention_time->resolution No rt_sol1 Equilibrate Column Longer retention_time->rt_sol1 Yes rt_sol2 Check Pump & Flow Rate retention_time->rt_sol2 Yes rt_sol3 Use Column Oven retention_time->rt_sol3 Yes sensitivity Low Sensitivity? resolution->sensitivity No res_sol1 Optimize Mobile Phase Ratio resolution->res_sol1 Yes res_sol2 Optimize Gradient resolution->res_sol2 Yes res_sol3 Try Different Column resolution->res_sol3 Yes sen_sol1 Optimize Detector Settings sensitivity->sen_sol1 Yes sen_sol2 Increase Injection Volume sensitivity->sen_sol2 Yes sen_sol3 Optimize MS Source sensitivity->sen_sol3 Yes

Caption: Troubleshooting decision tree for HPLC.

References

Technical Support Center: Refinement of Experimental Protocols to Minimize Azacyclonol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Azacyclonol degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, like many pharmaceutical compounds, is susceptible to degradation through several pathways. The primary factors include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation).[1][2][3] The presence of moisture can also accelerate hydrolytic degradation.[3]

Q2: How can I visually identify potential degradation of my this compound sample?

A2: While analytical techniques are required for confirmation, visual cues such as a change in the color or appearance of the solid this compound (e.g., from white/off-white to yellow/brown) or the development of turbidity or precipitate in an this compound solution can indicate potential degradation. Any observed changes should be followed up with analytical characterization.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, solid this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C for long-term storage. Solutions of this compound, particularly in aqueous buffers, are generally not recommended for storage for more than one day. If storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q4: My HPLC analysis shows unexpected peaks in my this compound sample. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram of an this compound sample are often indicative of degradation products or impurities.[4] The source of these could be the inherent impurities in the starting material or degradation that occurred during storage or the experiment itself. To troubleshoot, you should:

  • Review the storage conditions of your this compound stock.

  • Analyze a freshly prepared sample to see if the peaks persist.

  • Consider if any of the reagents or conditions in your experimental protocol (e.g., pH, temperature, exposure to air) could be causing degradation.

  • Perform a forced degradation study to intentionally generate degradation products and see if they match the retention times of your unknown peaks.[5][6]

Q5: How does pH affect the stability of this compound in my experiments?

A5: The pH of your experimental solution can significantly impact the stability of this compound.[1] Acidic or basic conditions can catalyze the hydrolysis of susceptible functional groups within the molecule. It is crucial to maintain the pH of your solutions within a range where this compound is most stable. This can be determined through a pH-stability profile study.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays using this compound.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment.

    • Solvent Selection: Ensure the solvent used to dissolve this compound is compatible and does not promote degradation. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which are then further diluted in aqueous media.

    • pH of Medium: Check the pH of your cell culture or assay buffer. If it is outside the optimal range for this compound stability, consider using a different buffer system.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to degradation. If possible, run control experiments to assess the stability of this compound under your specific assay conditions over time.

    • Light Exposure: Protect your assay plates or tubes from light, especially during long incubation periods.

Issue 2: Loss of this compound potency over time in stored stock solutions.
  • Possible Cause: Improper storage leading to degradation.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that your stock solutions are stored at the recommended temperature (2-8°C) and protected from light.

    • Solvent Choice: The choice of solvent can impact long-term stability. For longer-term storage, consider preparing aliquots of a concentrated stock in an anhydrous organic solvent like DMSO and freezing them at -20°C or -80°C.

    • Aliquotting: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions.

    • Container: Use amber-colored vials or wrap your vials in aluminum foil to protect from light. Ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption.

Data on this compound Stability

The following tables summarize hypothetical quantitative data from forced degradation studies. These are illustrative and actual results may vary depending on the specific experimental conditions.

Table 1: Summary of this compound Degradation under Forced Hydrolysis Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Potential Degradation Products
0.1 M HCl602415%Hydrolytic cleavage products
Water6024< 5%Minimal degradation
0.1 M NaOH602420%Hydrolytic cleavage products

Table 2: Summary of this compound Degradation under Forced Oxidation

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Potential Degradation Products
3% H₂O₂252425%Oxidized derivatives (e.g., N-oxide)

Table 3: Summary of this compound Degradation under Photolytic and Thermal Stress

ConditionIntensityTime (hours)% Degradation (Hypothetical)Potential Degradation Products
Photolytic (UV/Vis)1.2 million lux hours4810%Photodegradation products
Thermal (Solid)80°C728%Thermally induced degradation products

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC grade)

  • HPLC system with a C18 column

  • pH meter

Methodology:

  • Sample Preparation: Prepare three sets of this compound solutions at a concentration of 1 mg/mL in:

    • 0.1 M HCl

    • 0.1 M NaOH

    • Purified Water

  • Stress Conditions: Incubate the solutions at 60°C for 24 hours. A control sample for each condition should be kept at 2-8°C.

  • Neutralization: After incubation, allow the solutions to cool to room temperature. Neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.

  • HPLC Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., ammonium acetate) to ensure good separation of the parent compound and any degradation products.[7][8]

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control samples.

Protocol 2: Forced Oxidation Study of this compound

Objective: To assess the susceptibility of this compound to oxidative degradation.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • HPLC system with a C18 column

Methodology:

  • Sample Preparation: Prepare a solution of this compound at 1 mg/mL in methanol. Add 3% H₂O₂ to the solution.

  • Stress Conditions: Keep the solution at room temperature for 24 hours, protected from light. A control sample without H₂O₂ should be stored under the same conditions.

  • HPLC Analysis: Analyze the stressed and control samples using a suitable HPLC method.

  • Data Analysis: Determine the percentage of degradation due to oxidation by comparing the peak area of the parent drug in the stressed and control samples.

Protocol 3: Photostability Study of this compound

Objective: To determine the effect of light exposure on the stability of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Photostability chamber

  • Quartz cuvettes or other transparent containers

  • HPLC system with a C18 column

Methodology:

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • HPLC Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

  • Data Analysis: Calculate the percentage of photodegradation.

Visualizations

cluster_workflow Experimental Workflow for this compound Degradation Analysis prep Prepare this compound Solution (1 mg/mL) stress Apply Stress Condition (e.g., Heat, pH, Light, Oxidant) prep->stress control Control Sample (No Stress) prep->control analysis HPLC Analysis stress->analysis control->analysis compare Compare Stressed vs. Control analysis->compare identify Identify & Quantify Degradation Products compare->identify

Caption: A typical experimental workflow for investigating the degradation of this compound under various stress conditions.

cluster_pathway Hypothetical Degradation Pathways of this compound This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Major Pathway Ring_Opening Piperidine Ring Opening Product Hydrolysis->Ring_Opening Potential Pathway Photo_Isomer Photo-isomer/Fragment Photolysis->Photo_Isomer Possible Pathway

Caption: Hypothetical degradation pathways for this compound based on its chemical structure.

cluster_signaling Plausible Signaling Pathway for this compound as a CNS Depressant This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Enhances GABAergic activity Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression (Sedation, Anxiolysis) Reduced_Excitability->CNS_Depression

Caption: A plausible signaling pathway for this compound, illustrating its potential mechanism as a CNS depressant acting on the GABA-A receptor.[9][10][11][12]

References

Optimizing injection volume and flow rate for Azacyclonol LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize injection volume and flow rate for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Azacyclonol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for injection volume in this compound LC-MS analysis?

A good starting point for injection volume is typically between 1-5 µL. For highly sensitive assays or when dealing with low concentration samples, you might consider a slightly larger volume, but be mindful of potential peak distortion. A published method for this compound analysis in human urine utilized an injection volume of 5 µL.[1] It is generally recommended that the injection volume should not exceed 1-2% of the total column volume to avoid issues like band broadening.

Q2: How does increasing the injection volume affect my this compound analysis?

Increasing the injection volume can enhance the signal intensity for low-concentration samples. However, excessive injection volumes can lead to chromatographic issues such as peak fronting, where the front slope of the peak is shallower than the back slope, and peak broadening.[2] This occurs when the injection volume is too large for the column to handle, causing a non-uniform distribution of the analyte at the head of the column.

Q3: What is a typical flow rate for this compound LC-MS analysis?

A typical flow rate for LC-MS analysis is dependent on the column's internal diameter (ID). For standard 2.1 mm ID columns often used in LC-MS, a flow rate in the range of 0.2-0.5 mL/min is common. A specific method for this compound detection used a flow rate of 0.3 mL/min with a 2.1 mm ID column.[1]

Q4: How does the flow rate impact the sensitivity of my this compound LC-MS analysis?

In electrospray ionization (ESI) LC-MS, lower flow rates can lead to improved sensitivity. This is because lower flow rates generate smaller droplets in the ESI source, which facilitates more efficient desolvation and ionization of the analyte, resulting in a stronger signal.

Q5: What are the signs that my injection volume is too high?

The primary indicators of an excessive injection volume are poor peak shapes, specifically peak fronting and broadening. You may also observe a decrease in column efficiency (plate count) and potentially a shift in retention time. If you notice these issues, reducing the injection volume is a recommended first step in troubleshooting.[2]

Troubleshooting Guides

Issue 1: My this compound peak is exhibiting fronting.

Possible Causes and Solutions:

  • Injection Volume Overload: The most common cause of peak fronting is injecting too large a volume of sample onto the column.[2][3]

    • Solution: Systematically reduce the injection volume. Try injecting half the original volume and observe the peak shape. Continue to decrease the volume until a symmetrical peak is achieved.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak shape.[4]

    • Solution: If possible, dissolve your this compound standard and samples in the initial mobile phase. If the sample's solubility in the mobile phase is low, use the weakest solvent possible that still provides adequate solubility.

  • Column Degradation: A void or channel at the head of the column can also lead to peak fronting.[3]

    • Solution: If reducing the injection volume and changing the sample solvent do not resolve the issue, the column may need to be replaced.

Issue 2: The sensitivity for my this compound analysis is too low.

Possible Causes and Solutions:

  • Suboptimal Flow Rate: The flow rate may be too high for efficient ionization.

    • Solution: Gradually decrease the flow rate. For example, if you are using a flow rate of 0.5 mL/min, try reducing it to 0.4 mL/min, 0.3 mL/min, and so on, while monitoring the signal-to-noise ratio.

  • Inefficient Ionization: The mobile phase composition may not be ideal for the ionization of this compound.

    • Solution: Ensure your mobile phase contains a suitable modifier to promote ionization. For positive ion mode analysis of this compound, a small amount of an acid like formic acid is often used.[1]

  • Injection of Insufficient Sample Amount: The concentration of your sample may be too low, or the injection volume is too small.

    • Solution: If you have already optimized the flow rate and are still facing low sensitivity, you can cautiously increase the injection volume. However, be prepared to encounter peak shape issues if the volume becomes too large. Alternatively, consider concentrating your sample before injection if possible.

Experimental Protocols

Protocol 1: Optimization of Injection Volume
  • Initial Assessment: Begin with a conservative injection volume, for instance, 2 µL of your this compound standard.

  • Establish a Baseline: Perform several injections to ensure reproducibility of the peak area and shape.

  • Incremental Increase: Gradually increase the injection volume in small increments (e.g., 1-2 µL at a time).

  • Monitor Peak Shape and Response: After each increase, carefully examine the chromatogram for any signs of peak broadening or fronting. Also, monitor the peak area or height to assess the change in response.

  • Determine the Optimal Volume: The optimal injection volume will be the highest volume that provides a good signal response without significantly compromising the peak shape or chromatographic resolution.

Protocol 2: Optimization of Flow Rate
  • Select a Starting Flow Rate: Based on your column dimensions, choose a typical starting flow rate. For a 2.1 mm ID column, 0.4 mL/min is a reasonable starting point.

  • Equilibrate the System: Allow the system to equilibrate at the chosen flow rate until a stable baseline is achieved.

  • Inject the Analyte: Inject a standard solution of this compound and record the signal-to-noise ratio.

  • Systematic Reduction: Decrease the flow rate in increments of 0.1 mL/min.

  • Re-equilibrate and Inject: At each new flow rate, ensure the system is re-equilibrated before injecting the standard.

  • Evaluate Sensitivity: Compare the signal-to-noise ratio at each flow rate to determine the optimal condition for maximizing sensitivity.

Quantitative Data Summary

ParameterRecommended Range/ValueSource
Injection Volume 1 - 5 µL[1]
Flow Rate (for 2.1 mm ID column) 0.2 - 0.5 mL/min[1]
Example Injection Volume 5 µL[1]
Example Flow Rate 0.3 mL/min[1]

Visual Workflow

OptimizationWorkflow cluster_start Start cluster_injection Injection Volume Optimization cluster_flow Flow Rate Optimization cluster_end Final Method start Prepare this compound Standard inj_start Inject Small Volume (e.g., 2 µL) start->inj_start inj_eval Evaluate Peak Shape and Response inj_start->inj_eval inj_decision Peak Shape Acceptable? inj_eval->inj_decision inj_increase Increase Injection Volume inj_decision->inj_increase Yes inj_optimal Optimal Injection Volume Determined inj_decision->inj_optimal No (Fronting/Broadening) inj_increase->inj_eval flow_start Set Initial Flow Rate (e.g., 0.4 mL/min) inj_optimal->flow_start flow_eval Evaluate Signal-to-Noise Ratio flow_start->flow_eval flow_decision Sensitivity Optimal? flow_eval->flow_decision flow_decrease Decrease Flow Rate flow_decision->flow_decrease No flow_optimal Optimal Flow Rate Determined flow_decision->flow_optimal Yes flow_decrease->flow_eval final_method Finalized LC-MS Method for this compound flow_optimal->final_method

Caption: Workflow for optimizing injection volume and flow rate.

References

Improving the yield and purity of synthesized Azacyclonol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Azacyclonol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient laboratory-scale synthesis of this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with a 4-piperidine derivative. A common starting material is methyl N-ethoxycarbonyl-4-piperidinecarboxylate, which undergoes a Grignard reaction followed by hydrolysis to yield this compound. This process is favored for its relatively short synthetic route, simple operation, and the availability of inexpensive raw materials.[1][2]

Q2: What is a typical expected yield for the Grignard synthesis of this compound?

A2: Reported yields for the Grignard synthesis of this compound are in the range of 68.8% for the total process.[1][2] However, the yield can be influenced by several factors, including the purity of reagents, reaction conditions, and purification methods.

Q3: What are the critical parameters to control during the Grignard reaction to maximize yield?

A3: To maximize the yield of this compound during the Grignard reaction, it is crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive with water. Other critical parameters include controlling the reaction temperature, the rate of addition of the Grignard reagent, and ensuring efficient stirring to promote a homogeneous reaction mixture.

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] HPLC is particularly useful for routine purity checks and can be adapted for preparative separation to isolate impurities.[1] GC-MS is a powerful tool for identifying and quantifying volatile impurities and confirming the structure of the synthesized compound.

Q5: What level of purity is generally required for this compound in pharmaceutical applications?

A5: For use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Fexofenadine Hydrochloride, a high purity of this compound is essential, often exceeding 98%.[4] Stringent control of impurities is necessary to ensure the quality and safety of the final drug product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Moisture in reaction setup: Grignard reagents are extremely sensitive to water, which will quench the reagent and reduce the yield.Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.Use high-purity starting materials. Purify starting materials if necessary before use.
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or poor mixing.Optimize reaction time and temperature based on literature procedures or small-scale trials. Ensure efficient stirring throughout the reaction.
Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.Minimize transfers between flasks. Use appropriate solvent volumes for extraction and washing. Optimize recrystallization conditions to maximize crystal recovery.
Low Purity / Presence of Impurities Unreacted starting materials or intermediates: These are common impurities if the reaction does not go to completion.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Adjust reaction time or temperature as needed.
Formation of byproducts (e.g., this compound hydrochloride): In subsequent reactions where this compound is used as an intermediate, it can form salt byproducts that are difficult to remove.Use a non-protic workup or carefully neutralize the reaction mixture. Purification methods like recrystallization or column chromatography can help remove these byproducts.
Side reactions: Sterically hindered ketones can lead to side reactions like enolization or reduction when reacting with Grignard reagents.Control the temperature of the reaction, as lower temperatures often favor the desired addition reaction over side reactions.
Difficulty in Purification Oily product instead of solid: The crude product may not solidify, making purification by recrystallization challenging.Try triturating the oil with a non-polar solvent (e.g., hexane or pentane) to induce solidification. Column chromatography can also be used to purify oily products.
Poor crystal formation during recrystallization: The choice of solvent is critical for effective recrystallization.Screen a variety of solvents or solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline based on reported methods.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Methyl N-ethoxycarbonyl-4-piperidinecarboxylate

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Dissolve methyl N-ethoxycarbonyl-4-piperidinecarboxylate in anhydrous diethyl ether or THF in the flask.

  • Cool the solution in an ice bath.

  • Add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethoxycarbonyl protected this compound.

  • For hydrolysis, treat the crude product with a suitable concentration of hydrochloric acid and heat to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude this compound.

  • Filter the solid, wash with water, and dry to obtain the crude product.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

  • Determine the purity of the recrystallized this compound by HPLC or GC-MS and check its melting point.

Data Presentation

Table 1: Summary of Yield and Purity Data from a Representative Synthesis

Stage Product Yield (%) Purity (by HPLC, %) Reference
SynthesisCrude this compound~75-85~90-95[1]
PurificationRecrystallized this compound~68.8 (overall)>98[1][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control A Starting Materials (Methyl N-ethoxycarbonyl-4- piperidinecarboxylate, Phenylmagnesium bromide) B Grignard Reaction (Anhydrous conditions) A->B C Hydrolysis B->C D Crude this compound C->D E Recrystallization D->E F Washing E->F G Drying F->G H Pure this compound G->H I Purity Analysis (HPLC, GC-MS) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

grignard_synthesis reagents Phenylmagnesium Bromide (Grignard Reagent) reaction Grignard Addition reagents->reaction substrate Methyl N-ethoxycarbonyl- 4-piperidinecarboxylate substrate->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate hydrolysis Acidic Workup (Hydrolysis) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Key steps in the Grignard synthesis of this compound.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Desired Outcomes A Reaction Conditions (Temperature, Time) D High Yield A->D E High Purity (>98%) A->E B Reagent Purity (Anhydrous) B->D B->E C Purification Method (Recrystallization, Washing) C->E

References

Validation & Comparative

Head-to-Head Comparison: Azacyclonol and Its Structural Analogs in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pharmacological profiles of Azacyclonol and its key structural analogs—Pipradrol, Terfenadine, Fexofenadine, and Benactyzine—reveals a fascinating interplay between chemical structure and biological activity. While sharing a common diphenylmethanol core, these compounds exhibit distinct and sometimes opposing effects on the central nervous system and peripheral receptors. This guide provides a comprehensive comparison based on available experimental data, detailing their mechanisms of action, pharmacological effects, and the experimental protocols used to elucidate these properties.

Introduction to this compound and Its Analogs

This compound is a central nervous system (CNS) depressant that was historically explored for its potential to diminish hallucinations.[1] It is a positional isomer of Pipradrol, a CNS stimulant. This structural similarity, yet functional divergence, makes them a compelling pair for comparative analysis. This compound is also a major metabolite of Terfenadine, a second-generation antihistamine that was withdrawn from the market due to cardiotoxicity.[2] Fexofenadine, the active carboxylic acid metabolite of Terfenadine, is a widely used non-sedating antihistamine that lacks the cardiac side effects of its parent compound. Benactyzine, another structural relative, is an anticholinergic agent with a distinct ester linkage, primarily targeting muscarinic acetylcholine receptors.[3]

Comparative Pharmacological Data

The following tables summarize the quantitative data available for this compound and its structural analogs, focusing on their interactions with key biological targets.

Table 1: Monoamine Transporter Binding Affinity

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Primary Effect
This compound Data not availableData not availableData not availableCNS Depressant[4]
Pipradrol 280 ± 40[5]2300 ± 300[5]460 ± 70[5]CNS Stimulant[5]

Table 2: Histamine H1 Receptor Binding Affinity

CompoundHistamine H1 Receptor Ki (nM)Primary Effect
This compound Inhibitor (quantitative data not available)[6]CNS Depressant[4]
Terfenadine 1.5[7]Antihistamine (withdrawn)[2]
Fexofenadine 10[8]Non-sedating Antihistamine[8]

Table 3: Muscarinic Acetylcholine Receptor Binding Affinity

CompoundMuscarinic Receptor Ki (nM)Primary Effect
This compound Data not availableCNS Depressant[4]
Benactyzine ~1 (non-specific)[9][10]Anticholinergic[3]

Mechanism of Action and Signaling Pathways

The distinct pharmacological profiles of these analogs stem from their differential interactions with various neurotransmitter systems and receptors.

This compound: Central Nervous System Depression

This compound's primary effect is CNS depression.[4] While its precise molecular mechanism is not fully elucidated, it is known to reduce locomotor activity and antagonize the stimulant effects of agents like Pipradrol.[4] It also exhibits inhibitory activity at the histamine H1 receptor.[6] Its ability to diminish hallucinations suggests a potential interaction with serotonergic or dopaminergic pathways, though specific receptor affinities are not well-documented in publicly available literature.

CNS_Depression_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Potential Target) This compound->GABA_A_Receptor Potentiates GABAergic neurotransmission (Hypothesized) Neuronal_Activity Decreased Neuronal Excitability GABA_A_Receptor->Neuronal_Activity Increased Cl- influx CNS_Depression CNS Depression Neuronal_Activity->CNS_Depression

Hypothesized mechanism of this compound-induced CNS depression.
Pipradrol: A Central Nervous System Stimulant

In stark contrast to this compound, Pipradrol acts as a CNS stimulant by inhibiting the reuptake of dopamine and, to a lesser extent, norepinephrine.[5] This blockade of monoamine transporters leads to increased synaptic concentrations of these neurotransmitters, resulting in enhanced neuronal activity and psychostimulant effects.

CNS_Stimulation_Pathway Pipradrol Pipradrol DAT Dopamine Transporter (DAT) Pipradrol->DAT Inhibits Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Blocks reuptake CNS_Stimulation CNS Stimulation Synaptic_Dopamine->CNS_Stimulation Enhanced dopaminergic signaling Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes DAT-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand [³H]WIN 35,428 Radioligand->Incubation Test_Compound Test Compound (e.g., Pipradrol) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

References

A Comparative Neuropharmacological Analysis of Azacyclonol and Terfenadine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the distinct central nervous system effects of the CNS depressant Azacyclonol and the second-generation antihistamine terfenadine.

This guide provides a comprehensive comparison of the neuropharmacological properties of this compound and its parent compound, terfenadine. While structurally related, these two molecules exhibit markedly different effects on the central nervous system (CNS). Terfenadine, a peripherally selective H1-histamine receptor antagonist, was developed as a non-sedating alternative to first-generation antihistamines. In contrast, this compound, a major metabolite of terfenadine, displays CNS depressant and ataractic (tranquilizing) properties. This comparison delves into their receptor binding profiles, functional effects in preclinical models, and the underlying signaling pathways.

Receptor Binding Affinities

The affinity of a compound for various receptors dictates its pharmacological action and potential side-effect profile. The following table summarizes the available receptor binding data for this compound and terfenadine. Of note, comprehensive receptor screening data for this compound is limited in publicly available literature, reflecting its historical use and subsequent discontinuation.

Receptor SubtypeThis compound Ki (nM)Terfenadine Ki (nM)Reference
Histamine H1 Data not available0.9 - 10[1]
Muscarinic M1 Data not available>10,000[1]
Muscarinic M2 Data not available>10,000[1]
Muscarinic M3 Data not available>10,000[1]
Muscarinic M4 Data not available>10,000[1]
Muscarinic M5 Data not available>10,000[1]

Note: A lower Ki value indicates a higher binding affinity.

For this compound, specific Ki values for CNS receptors are largely unavailable in the current literature. Its pharmacological classification as a "CNS depressant" and "ganglion-blocking agent" suggests potential interactions with nicotinic acetylcholine receptors in autonomic ganglia, but its direct targets within the CNS that mediate its ataractic effects have not been fully elucidated.

In Vitro and In Vivo Functional Assays

Functional assays provide insight into the physiological and behavioral consequences of drug-receptor interactions.

This compound: Central Nervous System Depressant Effects

Preclinical studies have demonstrated the CNS depressant properties of this compound. It has been shown to:

  • Reduce Spontaneous and Stimulant-Induced Locomotor Activity: this compound reduces coordinated locomotor activity in mice and antagonizes the hyperactivity induced by stimulants such as amphetamine and cocaine.[2]

  • Potentiate Sedative Effects: It has been observed to prolong the duration of sleep induced by hexobarbital, a barbiturate hypnotic.[2]

  • Attenuate Hallucinogenic Effects: Historically, this compound was noted for its ability to diminish the subjective effects of hallucinogens like LSD and mescaline in humans, which led to its early investigation as a potential antipsychotic agent.[3]

Quantitative data from dose-response studies on locomotor activity, catalepsy, or prepulse inhibition for this compound are not extensively reported in recent literature.

Terfenadine: Lack of Central Nervous System Sedation

Terfenadine was specifically designed to minimize CNS penetration, thereby avoiding the sedative effects common to earlier antihistamines. This is largely attributed to it being a substrate for the P-glycoprotein efflux transporter at the blood-brain barrier.

  • Psychomotor Performance: Clinical studies have shown that terfenadine does not significantly impair psychomotor performance, a key advantage over first-generation antihistamines.[4][5]

  • Subjective Sedation: The incidence of sedation with terfenadine is comparable to that of placebo.[4][5]

  • Electrophysiological Studies: In studies measuring evoked potentials in the brain, terfenadine showed significantly less cognitive slowing compared to the first-generation antihistamine chlorpheniramine.[6] However, at high concentrations, terfenadine has been shown to have complex effects on neuronal excitability, including potentiation of NMDA receptor-mediated calcium influx and inhibition of L-type voltage-sensitive calcium channels.[7] It also blocks the hERG potassium channel, which is associated with its cardiotoxic potential.[8]

Signaling Pathways

The distinct neuropharmacological effects of this compound and terfenadine stem from their interactions with different signaling pathways.

Terfenadine: Histamine H1 Receptor Inverse Agonism

Terfenadine acts as an inverse agonist at the H1 histamine receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway underlies the classic allergic responses of vasodilation and increased vascular permeability. By blocking this pathway in the periphery, terfenadine alleviates allergy symptoms. Its limited ability to cross the blood-brain barrier prevents significant interaction with H1 receptors in the CNS, thus avoiding sedation.

Terfenadine_Signaling_Pathway Terfenadine Terfenadine H1R Histamine H1 Receptor (inactive) Terfenadine->H1R Gq11 Gq/11 H1R->Gq11 Prevents activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Allergic Response (Vasodilation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Terfenadine's inhibitory action on the H1 receptor signaling pathway.
This compound: Ganglionic Blockade

The primary described mechanism of action for this compound is ganglionic blockade.[9] Autonomic ganglia are crucial relay stations in the peripheral nervous system, where preganglionic neurons release acetylcholine (ACh) to activate nicotinic acetylcholine receptors (nAChRs) on postganglionic neurons. By blocking these nAChRs, ganglionic blockers inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems. While this action primarily explains its peripheral effects, some ganglionic blockers can penetrate the CNS and exert central effects. The CNS depressant and ataractic properties of this compound are likely due to its interaction with neuronal nAChRs or other unidentified CNS targets. The precise downstream signaling events in the CNS that lead to its unique pharmacological profile remain to be fully characterized.

Azacyclonol_Signaling_Pathway This compound This compound nAChR Nicotinic ACh Receptor (nAChR) This compound->nAChR Blocks CNS_Target Undefined CNS Target(s) This compound->CNS_Target Acts on Preganglionic_Neuron Preganglionic Neuron ACh Acetylcholine (ACh) Preganglionic_Neuron->ACh ACh->nAChR Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron AP Action Potential Propagation Postganglionic_Neuron->AP CNS_Depression CNS Depression Ataractic Effects CNS_Target->CNS_Depression

Caption: Proposed mechanism of this compound via ganglionic blockade and CNS effects.

Experimental Protocols

The following are generalized protocols for key behavioral assays relevant to the neuropharmacological profiles of this compound and terfenadine.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a specific receptor.

  • Tissue/Cell Preparation: Brain tissue from a model organism (e.g., rat, mouse) is homogenized in a suitable buffer to create a membrane preparation containing the receptors of interest. Alternatively, cultured cells expressing the target receptor are used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled test compound (this compound or terfenadine).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Brain Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Quantify Radioactivity on Filter Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.
Locomotor Activity Test

This test is used to assess the effects of a drug on spontaneous motor activity.

  • Acclimation: Rodents (mice or rats) are individually placed in a novel, open-field arena and allowed to acclimate for a set period (e.g., 30-60 minutes).

  • Drug Administration: Animals are administered the test compound (this compound, terfenadine, or vehicle) via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the animal is placed back into the open-field arena. Locomotor activity is recorded for a defined period (e.g., 60 minutes) using an automated system with infrared beams or a video tracking system.

  • Parameters Measured: Key parameters include total distance traveled, time spent moving, and rearing frequency.

  • Data Analysis: The data for the drug-treated groups are compared to the vehicle-treated control group to determine if the drug has a stimulant, depressant, or no effect on locomotor activity.

Locomotor_Activity_Workflow Start Start Acclimate Acclimate Animal to Open-Field Arena Start->Acclimate Administer Administer Test Compound or Vehicle Acclimate->Administer Record Place in Arena and Record Activity Administer->Record Analyze Analyze Locomotor Parameters Record->Analyze End End Analyze->End

Caption: Experimental workflow for the locomotor activity test.

Conclusion

This compound and terfenadine, despite their structural relationship, present a clear dichotomy in their neuropharmacological profiles. Terfenadine's peripheral selectivity for the H1 histamine receptor and its limited CNS penetration make it an effective non-sedating antihistamine. In contrast, this compound's CNS depressant and ataractic effects, likely mediated through ganglionic blockade and potentially other central mechanisms, highlight a completely different therapeutic and side-effect profile. The lack of comprehensive receptor binding and functional data for this compound in the modern literature underscores a gap in our understanding of its precise molecular mechanisms of action within the CNS. Further investigation into the specific CNS targets of this compound could provide valuable insights into the modulation of arousal, perception, and motor control. For drug development professionals, this comparison illustrates the profound impact that metabolic transformation and blood-brain barrier permeability can have on the pharmacological activity of a molecule.

References

Benchmarking the receptor binding profile of Azacyclonol against known ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of well-characterized ligands for the dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. This data serves as a reference for contextualizing the potential binding characteristics of Azacyclonol, should such data become available.

ReceptorLigandBinding Affinity (nM)Parameter
Dopamine D2 Receptor Haloperidol0.5 - 2.5Ki
Risperidone3 - 5Ki
Olanzapine11 - 31Ki
Aripiprazole0.34 - 2.8Ki
Dopamine200 - 800Kd
Serotonin 5-HT2A Receptor Ketanserin0.3 - 2.1Ki
Risperidone0.16 - 0.5Ki
Olanzapine4 - 13Ki
LSD1.1 - 2.9Ki
Serotonin6.8 - 25Kd
Histamine H1 Receptor Diphenhydramine1.1 - 10Ki
Loratadine2.6 - 32Ki
Cetirizine3.1 - 63Ki
Fexofenadine10 - 100Ki
Histamine10 - 100Kd

Note: The binding affinity values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The determination of receptor binding affinities is crucial for characterizing the pharmacological profile of a compound. Two common and robust methods for these measurements are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay

This technique is a widely used method to quantify the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Kd) of a test compound or the inhibitory constant (Ki) of a competitor for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled ligand (the test compound).

Generalized Protocol:

  • Receptor Preparation:

    • Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

    • The protein concentration of the membrane preparation is determined.

  • Binding Assay:

    • In a multi-well plate, a constant concentration of the radioligand is added to each well.

    • A range of concentrations of the unlabeled test compound (competitor) is added to different wells.

    • The receptor preparation is then added to initiate the binding reaction.

    • The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filter is washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • Non-specific binding is determined by measuring the radioactivity bound in the presence of a high concentration of a known potent unlabeled ligand.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a ligand-receptor interaction.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, e.g., the receptor) is immobilized on the sensor surface. When the other molecule (the analyte, e.g., the test compound) flows over the surface and binds to the immobilized ligand, the mass on the sensor surface increases, causing a change in the refractive index that is detected by the instrument.

Generalized Protocol:

  • Sensor Chip Preparation:

    • A suitable sensor chip is selected and activated to allow for the covalent immobilization of the receptor.

    • The receptor is injected over the activated surface until the desired immobilization level is reached.

    • Any remaining active sites on the surface are deactivated.

  • Binding Measurement:

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A series of concentrations of the test compound (analyte) are injected over the surface.

    • The association of the analyte to the immobilized receptor is monitored in real-time.

    • After the injection, the running buffer is flowed over the surface again, and the dissociation of the analyte is monitored.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is analyzed using specialized software.

    • The association and dissociation phases are fitted to a suitable binding model to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Production G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling cluster_membrane Cell Membrane HT2A_R 5-HT2A Receptor G_protein Gq/11 Protein HT2A_R->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates Serotonin Serotonin Serotonin->HT2A_R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to Histamine_H1_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic and Inflammatory Responses) Ca_release->Cellular_Response Contributes to PKC->Cellular_Response Leads to

References

Azacyclonol's Antagonistic Effects on Hallucinogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azacyclonol's antagonistic effects on hallucinogens, primarily focusing on its interaction with the serotonin 2A (5-HT2A) receptor, the principal target of classic hallucinogens like LSD and psilocybin. Due to a scarcity of modern quantitative data for this compound, this guide presents its historically reported effects alongside quantitative data for a well-characterized 5-HT2A antagonist, ketanserin, to offer a comparative perspective.

Executive Summary

This compound, a drug introduced in the mid-1950s, was noted for its potential to diminish the hallucinatory effects of psychotic states and was investigated for its ability to counteract the effects of lysergic acid diethylamide (LSD).[1] However, clinical findings were inconsistent, leading to its eventual discontinuation in many regions.[1] Contemporary research lacks specific quantitative data on this compound's binding affinity and functional antagonism at the 5-HT2A receptor. This guide synthesizes the available qualitative information on this compound and contrasts it with the established pharmacological profile of ketanserin, a potent 5-HT2A antagonist.

Data Presentation: Comparative Analysis

The following tables summarize the available data for this compound and compare it with ketanserin.

Table 1: Receptor Binding Affinity

This table compares the binding affinity (Ki) of this compound and ketanserin for the human 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandKi (nM)Reference
This compoundHuman 5-HT2ANot ReportedNot Reported-
KetanserinHuman 5-HT2A[3H]ketanserin2.5(Vanover et al., 2006)

Table 2: In Vitro Functional Antagonism

This table presents the potency of this compound and ketanserin in functionally antagonizing the effects of a 5-HT2A receptor agonist in a cellular assay. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist's response.

CompoundAssay TypeAgonistIC50 (nM)Reference
This compoundNot ReportedNot ReportedNot Reported-
KetanserinCalcium Mobilization AssaySerotonin1.8(Vanover et al., 2006)

Table 3: In Vivo Antagonism of Hallucinogen-Induced Behavior

This table compares the in vivo efficacy of this compound and ketanserin in antagonizing the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic activity. The ED50 value is the dose of the antagonist that produces 50% of its maximal effect.

CompoundAnimal ModelHallucinogenEffectED50 (mg/kg)Reference
This compoundNot ReportedNot ReportedNot ReportedNot Reported-
KetanserinRatDOIInhibition of HTR0.625(Popik et al., 2024)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited for the comparator compound, ketanserin, are provided below. These protocols are standard in the field and would be applicable for generating quantitative data for this compound.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Spiperone or another suitable 5-HT2A antagonist.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound.

  • A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo antagonistic effect of a test compound on hallucinogen-induced head-twitch response in rodents.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats.

  • Hallucinogenic agonist: (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) or LSD.

  • Test compound (e.g., this compound) at various doses.

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional, for later scoring).

Procedure:

  • Animals are habituated to the testing environment.

  • Animals are pre-treated with either the vehicle or different doses of the test compound (e.g., this compound) via a specific route of administration (e.g., intraperitoneal, oral).

  • After a set pre-treatment time, the hallucinogenic agonist (e.g., DOI) is administered.

  • Immediately after agonist administration, the animals are placed in individual observation chambers.

  • The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer for a defined period (e.g., 30-60 minutes).

  • Dose-response curves are generated for the antagonist's ability to reduce the number of head twitches induced by the agonist.

  • The ED50 value (the dose of the antagonist that causes a 50% reduction in the head-twitch response) is calculated using regression analysis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows.

Hallucinogen_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Hallucinogen Hallucinogen (e.g., LSD, Psilocin) Receptor 5-HT2A Receptor Hallucinogen->Receptor Agonist Binding This compound This compound (Antagonist) This compound->Receptor Antagonistic Binding (Blocks Agonist) Gq_protein Gq/11 Protein Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Signaling & Hallucinogenic Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Hallucinogen 5-HT2A Receptor Signaling Pathway and Site of this compound Antagonism.

Receptor_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT2A) start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Analyze Data (Calculate Ki) measure->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

HTR_Assay_Workflow cluster_workflow Head-Twitch Response (HTR) Assay Workflow start Start pretreat Pre-treat Animals with Test Compound (Antagonist) start->pretreat administer_agonist Administer Hallucinogenic Agonist (e.g., DOI) pretreat->administer_agonist observe Observe & Count Head Twitches administer_agonist->observe analyze Analyze Data (Calculate ED50) observe->analyze end End analyze->end

Caption: Experimental Workflow for Head-Twitch Response Assay.

References

Safety Operating Guide

Proper Disposal Procedures for Azacyclonol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Azacyclonol (CAS No. 115-46-8), intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and compliant disposal of this compound.

Immediate Safety and Handling

This compound is a central nervous system depressant that presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[2][3][4] Adherence to strict safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or chemical safety glasses and a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In environments where dust may be generated, use a European Standard EN 149 approved respirator.[2]

Always handle this compound in a well-ventilated area, preferably within a local exhaust hood, to prevent the dispersion of dust.[2] Do not eat, drink, or smoke in handling areas.[2] Ensure that eyewash stations and safety showers are readily accessible.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent contamination and exposure.

Methodology for Spill Containment and Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Shut off all possible sources of ignition.[2]

  • Protect Personnel: Ensure responding personnel are wearing the appropriate PPE as described above. Avoid breathing dust and prevent contact with skin and eyes.[2]

  • Containment: Stop the leak if it is safe to do so. Contain the spill using inert materials such as sand, earth, or vermiculite.[2] Prevent spillage from entering drains, sewers, or watercourses.[2]

  • Cleanup: Carefully sweep or scoop up the spilled material. Collect the recoverable product and contaminated absorbent material into suitable, labeled containers for disposal.[2][5]

  • Decontamination: Decontaminate the spill area and all equipment used in the cleanup process. Launder any contaminated clothing before reuse.[2]

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is high-temperature incineration.[2] Disposal must be carried out in accordance with all local, regional, national, and international regulations.[2] Under no circumstances should this compound be disposed of in household garbage or discharged into sewage systems or drains.[2][3][5]

Operational Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste material clearly as "this compound, CAS 115-46-8."

    • This compound is not classified as a hazardous waste under RCRA in the US but should be managed carefully due to its pharmacological activity and ecotoxicity profile.[6][7]

    • Segregate this compound waste from other chemical and general waste streams to ensure proper handling.[8]

  • Packaging and Labeling:

    • Place this compound waste into a suitable, sealed, and properly labeled container.

    • The label should clearly identify the contents, associated hazards, and the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials like strong acids, alkalis, and oxidizing agents.[2]

    • The storage area should be locked to prevent unauthorized access.[2]

  • Engage a Licensed Waste Management Service:

    • Contract a certified chemical or pharmaceutical waste disposal company. These companies are equipped to handle the transport and final disposal in compliance with regulatory standards.[9]

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and handling requirements.

  • Final Disposal:

    • The designated method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber .[2] This ensures the complete destruction of the active compound and minimizes environmental release.

    • Obtain and retain all documentation, such as a certificate of destruction, from the waste disposal company for compliance and record-keeping purposes.[7]

Quantitative Safety and Environmental Data

The following table summarizes key toxicological and environmental data for this compound to inform risk assessment and handling procedures.

Data PointValueSpecies/SystemReference
Toxicology
Acute Oral Toxicity (LD50)650 mg/kgMouse[2][3]
Intraperitoneal Toxicity (LD50)220 mg/kgMouse[3]
Subcutaneous Toxicity (LD50)350 mg/kgMouse[3]
Ecotoxicity
Short-term Fish Toxicity (LC50)148 mg/LFreshwater Fish[2]
Environmental Fate
Bio-concentration Factor (BCF)87.18 L/kg(Estimated)[2]
Octanol-Water Partition Coeff. (Log Kow)3.45(Estimated)[2]
Soil Adsorption Coefficient (Log Koc)3.97(Estimated)[2]
BiodegradabilityNot expected to be readily biodegradable[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Azacyclonol_Disposal_Workflow cluster_spill Spill Management start Identify this compound Waste for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste from Other Chemical Streams ppe->segregate package Package in a Sealed, Labeled Container segregate->package store Store in a Secure, Ventilated Area package->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor provide_sds Provide Vendor with This compound SDS contact_vendor->provide_sds schedule_pickup Arrange for Waste Collection provide_sds->schedule_pickup incinerate Final Disposal: High-Temperature Incineration schedule_pickup->incinerate document Obtain & Retain Certificate of Destruction incinerate->document end_process Disposal Complete document->end_process spill_detected Spill Detected contain_spill Contain Spill with Inert Material spill_detected->contain_spill Follow Spill Protocol collect_spill Collect into Labeled Container for Disposal contain_spill->collect_spill collect_spill->package

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacyclonol
Reactant of Route 2
Reactant of Route 2
Azacyclonol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.